KYA1797K
Description
Properties
IUPAC Name |
potassium;3-[(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O6S2.K/c20-15(21)7-8-18-16(22)14(27-17(18)26)9-12-5-6-13(25-12)10-1-3-11(4-2-10)19(23)24;/h1-6,9H,7-8H2,(H,20,21);/q;+1/p-1/b14-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUNRLYHXGMOLG-WQRRWHLMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)[O-])[N+](=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11KN2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
KYA1797K: A Technical Guide to its Mechanism of Action in the Wnt/β-Catenin Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of KYA1797K, a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound presents a novel therapeutic strategy for cancers with aberrant Wnt/β-catenin and Ras pathway activation, particularly colorectal cancers (CRC) harboring mutations in both APC and KRAS genes.[1][2] This document details the molecular interactions of this compound, its effects on key signaling proteins, and summarizes relevant in vitro and in vivo data. Experimental protocols for key assays are also provided to facilitate further research.
Core Mechanism of Action: Targeting the Axin Scaffolding Protein
This compound exerts its inhibitory effect on the Wnt/β-catenin pathway through a unique mechanism that involves the direct binding to the scaffolding protein Axin.[1][2] Specifically, this compound targets the regulator of G-protein signaling (RGS) domain of Axin.[1][3] This interaction modulates the conformation of the β-catenin destruction complex, leading to enhanced degradation of both β-catenin and Ras proteins.[3][4]
The binding of this compound to Axin promotes the formation of the β-catenin destruction complex, which is composed of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1).[4][5] This enhanced assembly of the destruction complex leads to the activation of GSK3β.[1][3] Activated GSK3β then phosphorylates both β-catenin at serines 33 and 37 and threonine 41 (S33/S37/T41) and K-Ras at threonines 144 and 148 (T144/T148).[1] These phosphorylation events mark both proteins for ubiquitination by the β-TrCP E3 ligase, followed by proteasomal degradation.[5] Consequently, the levels of both β-catenin and Ras are significantly reduced within the cell.[4][5]
It is noteworthy that this compound enhances the binding affinity of β-catenin to Axin, GSK3β, and β-TrCP, but not to APC.[4][5] This selective enhancement of interactions within the destruction complex underlies its potent activity.
Recent studies have also suggested a potential off-target effect of this compound, where it acts as a weak binder to Programmed Death-Ligand 1 (PD-L1).[3][6] This interaction may contribute to its anti-cancer effects by modulating the PD-1/PD-L1 immune checkpoint.[3][6]
Figure 1: Mechanism of action of this compound in the Wnt/β-catenin pathway.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Line / Assay | Reference |
| IC50 | 0.75 µM | TOPflash reporter assay in HEK293 cells | [1][2][4] |
| Concentration for maximal effect | 5 - 50 µM | Various cancer cell lines | [3] |
| β-catenin and Ras reduction | Dose-dependent | SW480, LoVo, DLD1, HCT15 CRC cells | [1][4] |
| Apoptosis Induction | Effective | KRAS mutant NSCLC cells | [7][8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosage and Administration | Key Findings | Reference |
| Xenograft mice with D-MT cells (APC and KRAS mutations) | 25 mg/kg, intraperitoneal injection (i.p.) | ~70% reduction in tumor weight and volume | [1][4] |
| Apcmin/+/KRASG12DLA2 mouse model | Not specified | Significantly suppressed tumor growth | [1] |
| KrasLA2 mouse model | Not specified | Effectively inhibited Kras-driven tumorigenesis | [7][8] |
| D-gal-treated accelerated aging mice | 10 mg/kg/day, i.p. for 4 weeks | Inhibited β-catenin pathway and retarded age-related kidney fibrosis | [9] |
Experimental Protocols
This section provides an overview of the methodologies for key experiments used to characterize the activity of this compound.
In Vitro Assays
3.1.1. Cell Lines and Culture
A variety of cancer cell lines have been used to study this compound, including:
-
Non-Small Cell Lung Cancer (NSCLC): NCI-H1650, NCI-H460[4][8]
-
Gastric Cancer: NCI-N87, MKN74[4]
-
Triple-Negative Breast Cancer (TNBC): MDA-MB-436, MDA-MB-468, BT549, 4T1[10]
-
Human Embryonic Kidney: HEK293 (for reporter assays)[4]
-
Human Proximal Renal Tubular Cells: HKC-8[9]
Cells are typically cultured in DMEM or RPMI medium supplemented with 10% FBS, 100 U/ml penicillin, and 100 µg/ml streptomycin at 37°C in a 5% CO2 atmosphere.[10] For in vitro studies, this compound is typically dissolved in DMSO.[4][10]
3.1.2. TOPflash Reporter Assay
This assay is used to measure the transcriptional activity of the β-catenin/TCF/LEF complex.
-
Cell Seeding: Seed HEK293 cells in 24-well plates.
-
Transfection: Co-transfect cells with the TOPflash TCF/LEF reporter plasmid and a control plasmid (e.g., pRL-TK Renilla luciferase for normalization).
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound or vehicle control (DMSO).
-
Lysis and Measurement: After a further 24-48 hours, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Analysis: Normalize the TOPflash activity to the Renilla luciferase activity to determine the effect of this compound on Wnt/β-catenin signaling.
3.1.3. Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed cells (e.g., 2 x 104 cells/well for HCT15 or SW480) in a 24-well or 96-well plate.[4]
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 72 hours).[4]
-
MTT Addition: Add MTT reagent to each well at a final concentration of 0.25 mg/ml and incubate for 2 hours at 37°C.[4]
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the insoluble formazan crystals.[4]
-
Absorbance Measurement: Measure the absorbance of the formazan product at 590 nm using a microplate reader.[4]
Figure 2: A typical experimental workflow for in vitro evaluation of this compound.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., D-MT cells harboring both APC and KRAS mutations) into the flank of the mice.[4]
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Administer this compound (e.g., 25 mg/kg) or vehicle control via intraperitoneal injection daily.[3][4]
-
Monitoring: Monitor tumor volume and mouse weight regularly. Tumor volume can be calculated using the formula: (length x width2) / 2.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors. Measure the final tumor weight and volume.[4]
-
Immunohistochemistry/Western Blot: Analyze tumor tissues for the levels of β-catenin, Ras, and other relevant biomarkers.[4]
Drug Formulation for In Vivo Studies: A common formulation for this compound for intraperitoneal injection involves a mixture of DMSO, PEG300, Tween-80, and saline.[1] For a 1 mg/mL solution, a suggested protocol is to mix 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
Conclusion
This compound is a promising Wnt/β-catenin pathway inhibitor with a well-defined mechanism of action centered on the Axin protein. By promoting the degradation of both β-catenin and Ras, it offers a dual-targeting approach that is particularly effective in cancers with mutations in both pathways. The data summarized in this guide highlights its potential as a therapeutic agent, and the provided protocols offer a framework for further investigation into its efficacy and applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. allgenbio.com [allgenbio.com]
- 3. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 6. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Cellular Target of KYA1797K
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the small molecule KYA1797K, focusing on its primary cellular target and mechanism of action. The information presented is collated from peer-reviewed scientific literature and technical data sheets, intended to support further research and development efforts in oncology and related fields.
Introduction
This compound is a synthetic small molecule that has emerged as a potent inhibitor of aberrantly activated Wnt/β-catenin and Ras signaling pathways, both of which are critical drivers in the progression of numerous cancers, including colorectal cancer (CRC) and triple-negative breast cancer (TNBC).[1][2] This guide delineates the molecular interactions and cellular consequences of this compound treatment, providing a foundational understanding for its therapeutic potential.
Primary Cellular Target and Mechanism of Action
The principal cellular target of this compound is the Regulator of G-protein Signaling (RGS) domain of the scaffold protein Axin .[3][4] By directly binding to this domain, this compound modulates the conformation of the β-catenin destruction complex, leading to a cascade of downstream effects that culminate in the degradation of both β-catenin and Ras proteins.[3][5]
The mechanism unfolds as follows:
-
Binding to Axin: this compound directly interacts with the RGS domain of Axin.[3]
-
Enhanced Destruction Complex Formation: This binding event promotes the assembly and stability of the β-catenin destruction complex, which is comprised of Axin, Glycogen Synthase Kinase 3β (GSK3β), Adenomatous Polyposis Coli (APC), and β-transducin repeat-containing protein (β-TrCP).[5] this compound specifically enhances the binding affinity of β-catenin to Axin, GSK3β, and β-TrCP.[5]
-
GSK3β Activation: The stabilized complex facilitates the activation of GSK3β.[3][6]
-
Phosphorylation of β-catenin and Ras: Activated GSK3β phosphorylates both β-catenin (at Ser33/Ser37/Thr41) and Ras (at Thr144/Thr148), marking them for recognition by the E3 ubiquitin ligase β-TrCP.[6][7]
-
Proteasomal Degradation: The phosphorylated proteins are subsequently ubiquitinated and targeted for degradation by the proteasome.
This dual-targeting mechanism effectively attenuates two major oncogenic signaling pathways, making this compound a promising candidate for cancers harboring mutations in both the Wnt/β-catenin (e.g., APC mutations) and Ras pathways (e.g., KRAS mutations).[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative parameters associated with this compound's activity.
Table 1: In Vitro Efficacy
| Parameter | Value | Assay System | Reference |
| IC₅₀ (Wnt/β-catenin signaling) | 0.75 µM | TOPflash reporter assay | [3][5] |
| IC₅₀ (ASK1 inhibition) | 0.65 µM | Apoptosis signal-regulating kinase 1 inhibition assay | [8] |
| Typical Concentration Range | 5 - 50 µM | Various in vitro cell-based assays | [4] |
| Commonly Used Concentration | 25 µM | Cell proliferation and protein degradation assays | [4][5] |
Table 2: In Vivo Efficacy
| Parameter | Value | Animal Model | Reference |
| Dosage | 25 mg/kg | Mice with xenografted tumors | [5][6] |
| Administration Route | Intraperitoneal (i.p.) injection | Mouse models | [5] |
| Tumor Growth Inhibition | ~70% reduction in tumor weight and volume | D-MT cell line xenograft (APC and KRAS mutations) | [5][6] |
Table 3: Potential Off-Target Binding Affinity
| Target | Binding Affinity (KD) | Method | Note | Reference |
| PD-L1 | Modest affinity (in µM range) | Microscale Thermophoresis (MST) | Described as a weak interaction | [4] |
Signaling Pathways and Experimental Workflow Visualizations
Diagram 1: this compound Mechanism of Action
Caption: this compound binds to Axin, promoting destruction complex formation and GSK3β-mediated degradation of β-catenin and Ras.
Diagram 2: Experimental Workflow for Target Validation
References
- 1. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. allgenbio.com [allgenbio.com]
- 4. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. embopress.org [embopress.org]
- 8. axonmedchem.com [axonmedchem.com]
KYA1797K: A Technical Guide to its Role in Promoting the β-Catenin Destruction Complex
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the mechanism and experimental validation of KYA1797K, a small molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound promotes the degradation of β-catenin and Ras by directly targeting the scaffold protein Axin and enhancing the assembly and activity of the β-catenin destruction complex. This document provides a comprehensive overview of its mechanism of action, quantitative efficacy data, and detailed protocols for key experimental procedures.
Core Mechanism of Action: Stabilizing the Destruction Complex
This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway with a reported IC50 of 0.75 µM in a TOPflash reporter assay.[1][2] Its primary mechanism involves binding directly to the Regulator of G-protein Signaling (RGS) domain of Axin.[3][4] This interaction modulates the conformation of the β-catenin destruction complex, a multiprotein assembly responsible for the phosphorylation and subsequent ubiquitination and proteasomal degradation of β-catenin.
By binding to Axin, this compound enhances the binding affinity of β-catenin to the other core components of the destruction complex, namely Glycogen Synthase Kinase 3β (GSK3β) and β-transducin repeat-containing protein (β-TrCP).[2] This fortified interaction facilitates the GSK3β-mediated phosphorylation of β-catenin at serine and threonine residues (S33/S37/T41).[4] Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP, leading to its polyubiquitination and degradation by the proteasome.[5] Consequently, this compound treatment leads to a significant reduction in cellular β-catenin levels in a dose-dependent manner.[2]
Interestingly, the interaction between Adenomatous Polyposis Coli (APC) and β-catenin is not directly enhanced by this compound.[2] The molecule's effect is centered on the Axin-scaffold, promoting a conformation that is more favorable for β-catenin phosphorylation and subsequent degradation.
Signaling Pathway Diagram
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Assay | Reference |
| IC50 (Wnt/β-catenin signaling) | 0.75 µM | HEK293T | TOPflash Assay | [1][2] |
| GI50 (Cell Growth Inhibition) | See Table 2 | Various CRC | MTT Assay | [6] |
| β-catenin Degradation | Dose-dependent | SW480, LoVo, DLD1, HCT15 | Western Blot | [2] |
| Ras Degradation | Dose-dependent | SW480, LoVo, DLD1, HCT15 | Western Blot | [2] |
Table 2: GI50 Values of this compound in Colorectal Cancer (CRC) Cell Lines
| Cell Line | GI50 (µM) | Mutation Status | Reference |
| SW480 | ~10 | APC mutant, KRAS wild-type | [6] |
| LoVo | ~15 | KRAS mutant | [6] |
| DLD1 | ~12 | APC mutant, KRAS mutant | [6] |
| HCT15 | ~18 | KRAS mutant | [6] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Treatment Duration | Tumor Volume Reduction | Reference |
| D-MT cell line xenograft mice | 25 mg/kg (i.p.) | Daily | ~70% | [1][7] |
| ApcMin/+/KRASG12DLA2 mice | 25 mg/kg (i.p.) | Not specified | Significant suppression | [7][8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Immunoprecipitation of β-Catenin Destruction Complex Components
This protocol is designed to assess the effect of this compound on the protein-protein interactions within the β-catenin destruction complex.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
Antibodies: Rabbit anti-Axin, Mouse anti-β-catenin, Rabbit anti-GSK3β (Cell Signaling Technology or equivalent).
-
Protein A/G magnetic beads.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% NP-40.
-
Elution Buffer: 0.1 M Glycine-HCl (pH 2.5).
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
Procedure:
-
Cell Treatment: Plate colorectal cancer cells (e.g., SW480) and treat with either DMSO (vehicle control) or this compound at desired concentrations (e.g., 10 µM, 25 µM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with Cell Lysis Buffer on ice for 30 minutes.
-
Clarification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.
-
Pre-clearing: Add 20 µL of Protein A/G magnetic beads to each lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Immunoprecipitation:
-
Remove the beads using a magnetic stand.
-
To the pre-cleared lysate, add 2-5 µg of the primary antibody (e.g., anti-Axin).
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture: Add 30 µL of fresh Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in 50 µL of Elution Buffer and incubate for 5 minutes at room temperature.
-
Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.
-
Neutralize the eluate with 5 µL of Neutralization Buffer.
-
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against β-catenin and GSK3β to determine changes in their association with Axin.
TOPflash/FOPflash Reporter Assay for Wnt Signaling Activity
This dual-luciferase reporter assay is used to quantify the transcriptional activity of the Wnt/β-catenin pathway.
Materials:
-
HEK293T cells.
-
TOPflash and FOPflash reporter plasmids (containing TCF/LEF binding sites or mutated sites, respectively, upstream of a luciferase gene).
-
Renilla luciferase plasmid (for transfection normalization).
-
Lipofectamine 2000 or a similar transfection reagent.
-
Dual-Luciferase Reporter Assay System (Promega or equivalent).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection:
-
Co-transfect cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Treatment: 24 hours post-transfection, treat the cells with varying concentrations of this compound or DMSO as a control.
-
Cell Lysis: After 24 hours of treatment, wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luciferase Assay:
-
Measure the firefly luciferase activity (from TOPflash/FOPflash) and Renilla luciferase activity sequentially in a luminometer according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in Wnt signaling activity by comparing the normalized luciferase activity of this compound-treated cells to that of DMSO-treated cells.
-
In Vivo Colorectal Cancer Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old).
-
Colorectal cancer cells (e.g., DLD1 or SW480).
-
Matrigel.
-
This compound.
-
Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline).
-
Calipers for tumor measurement.
Procedure:
-
Cell Preparation: Culture the chosen colorectal cancer cell line and harvest cells during the exponential growth phase. Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth and Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Drug Administration:
-
Prepare the this compound formulation in the vehicle solution.
-
Administer this compound (e.g., 25 mg/kg) or vehicle control to the respective groups via intraperitoneal (i.p.) injection daily.
-
-
Endpoint and Analysis:
-
Continue treatment for the specified duration (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be further analyzed by immunohistochemistry for markers like β-catenin and Ki-67.
-
Mandatory Visualizations
Experimental Workflow for In Vivo Xenograft Study
Logical Relationship of this compound's Effects
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule-induced simultaneous destabilization of β-catenin and RAS is an effective molecular strategy to suppress stemness of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
KYA1797K: A Targeted Approach to Overcoming APC-Mutated Colorectal Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Mutations in the Adenomatous Polyposis Coli (APC) gene are a hallmark of colorectal cancer (CRC), leading to the aberrant activation of the Wnt/β-catenin signaling pathway and uncontrolled cell proliferation. KYA1797K has emerged as a promising small molecule inhibitor that targets the core of this pathway, offering a novel therapeutic strategy for APC-mutant cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its impact on cancer cell lines harboring APC mutations, detailed experimental protocols for its evaluation, and visualizations of the key pathways and workflows.
Introduction: The Challenge of APC-Mutated Colorectal Cancer
The Wnt/β-catenin signaling pathway is a critical regulator of cell fate, proliferation, and differentiation. In a healthy state, the APC protein is a key component of the β-catenin destruction complex, which also includes Axin, Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1). This complex facilitates the phosphorylation and subsequent proteasomal degradation of β-catenin, keeping its cytoplasmic levels low.
Truncating mutations in the APC gene, present in over 80% of colorectal cancers, disrupt the formation and function of the destruction complex.[1] This leads to the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus. In the nucleus, β-catenin acts as a co-activator for the T-cell factor/lymphoid enhancer-factor (TCF/LEF) family of transcription factors, driving the expression of target genes that promote cell proliferation and tumor growth, such as c-MYC and Cyclin D1.
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway with a reported IC50 of 0.75 µM for TOPflash reporter activity.[2] Its unique mechanism of action involves the direct binding to the regulator of G-protein signaling (RGS) domain of Axin, a scaffold protein within the β-catenin destruction complex.
By binding to Axin, this compound enhances the formation and stability of the β-catenin destruction complex. This fortified complex more efficiently targets both β-catenin and the oncoprotein Ras for degradation. This compound promotes the GSK3β-mediated phosphorylation of β-catenin at serines 33 and 37 and threonine 41, as well as K-Ras. These phosphorylation events mark the proteins for ubiquitination and subsequent degradation by the proteasome. Consequently, this compound treatment leads to a significant reduction in the cellular levels of both β-catenin and Ras, effectively inhibiting two major oncogenic signaling pathways in colorectal cancer.
Impact on APC-Mutated Cancer Cell Lines: Quantitative Data
In Vivo Efficacy
The anti-tumor activity of this compound has been validated in preclinical in vivo models of APC-mutated colorectal cancer.
| Model | Cell Line/Strain | Treatment | Duration | Tumor Growth Inhibition | Reference |
| Xenograft | D-MT (APC & KRAS mutant) | 20 mg/kg, i.p. | 28 days | Statistically significant reduction in tumor weight and volume. | [3] |
| Genetically Engineered Mouse Model | Apcmin/+/KrasG12DLA2 | 25 mg/kg, i.p. | 7 weeks | Statistically significant reduction in total tumor incidence. | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the impact of this compound on APC-mutated cancer cell lines.
Cell Viability Assay (MTT Assay)
This protocol is for determining the dose-dependent effect of this compound on the viability of colorectal cancer cell lines.
Materials:
-
APC-mutant colorectal cancer cell lines (e.g., SW480, DLD1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete growth medium from a stock solution. The final concentrations should typically range from 0.1 to 50 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the cells for 48 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Western Blotting for β-catenin and Ras
This protocol is for assessing the protein levels of β-catenin and Ras in response to this compound treatment.
Materials:
-
APC-mutant colorectal cancer cells
-
This compound
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-pan-Ras, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0, 5, 10, 25 µM) for 24 hours.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine protein concentration using the BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein levels.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
APC-mutant colorectal cancer cells (e.g., D-MT)
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Matrigel (optional)
-
This compound formulation for intraperitoneal (i.p.) injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.
-
Subcutaneously inject 1-5 x 10⁶ cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 20-25 mg/kg) or vehicle control via i.p. injection daily or on a specified schedule.
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Conclusion and Future Directions
This compound represents a significant advancement in the targeted therapy of APC-mutated colorectal cancers. Its unique mechanism of simultaneously promoting the degradation of both β-catenin and Ras addresses two of the most critical oncogenic drivers in this disease. The preclinical data strongly support its potential as a therapeutic agent.
Future research should focus on:
-
A comprehensive evaluation of this compound's efficacy across a broader panel of colorectal cancer cell lines with different APC and co-occurring mutations to identify potential biomarkers of response.
-
In-depth pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery in vivo.
-
Investigation of combination therapies, where this compound could be used to sensitize tumors to other targeted agents or chemotherapies.
The continued development of this compound and similar compounds that target the core vulnerabilities of APC-mutant cancers holds great promise for improving patient outcomes in this challenging disease.
References
initial studies and preclinical data for KYA1797K
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial studies and preclinical data for KYA1797K, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway. The information presented herein is a synthesis of publicly available preclinical research, intended to inform further investigation and development of this compound.
Core Mechanism of Action
This compound is a potent and selective inhibitor of Wnt/β-catenin signaling.[1][2] Its primary mechanism involves binding directly to the RGS (Regulator of G-protein Signaling) domain of axin.[2][3][4] This interaction enhances the formation and stability of the β-catenin destruction complex, which consists of axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1).[5] By promoting the assembly of this complex, this compound facilitates the GSK3β-mediated phosphorylation of β-catenin, leading to its ubiquitination and subsequent proteasomal degradation.[5]
A key feature of this compound is its dual action in also promoting the degradation of Ras proteins.[4][6] This occurs through a similar mechanism, where the activation of GSK3β leads to the phosphorylation and subsequent degradation of Ras.[3][6] This dual targeting of both β-catenin and Ras makes this compound a promising candidate for cancers with co-activation of both Wnt/β-catenin and Ras/ERK pathways.[2][7]
Quantitative Preclinical Data
The following tables summarize the key quantitative data from initial preclinical studies of this compound.
| Parameter | Value | Assay System | Reference |
| IC₅₀ | 0.75 µM | TOPflash reporter assay | [1][2] |
| IC₅₀ (PD-1/PD-L1) | 94 ± 4.2 µM | FRET-based PD-1/SHP-2 interaction assay | [3] |
| Study Type | Cancer Model | Dosing Regimen | Key Findings | Reference |
| In Vivo Efficacy | Colorectal Cancer (CRC) Xenograft (D-MT cells) | 25 mg/kg, intraperitoneal injection | Reduced tumor weight and volume by 70%; decreased levels of β-catenin and Ras. | [1] |
| In Vivo Efficacy | Non-Small Cell Lung Cancer (NSCLC) (KrasLA2 mouse model) | Not specified | Effectively inhibited Kras-driven tumorigenesis by suppressing the Ras-ERK pathway. | [7] |
| In Vivo Efficacy | Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) | Not specified | Reduced tumor growth; decreased levels of β-catenin, pan-RAS, and EGFR. | [4] |
| In Vivo Efficacy | Kidney Aging (D-gal-treated mice) | Not specified | Inhibited β-catenin pathway, preserved mitochondrial homeostasis, repressed cellular senescence, and retarded fibrosis. | [5] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway and the mechanism of action of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. allgenbio.com [allgenbio.com]
- 3. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. embopress.org [embopress.org]
- 7. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
KYA1797K: A Technical Guide to a Dual Wnt/β-Catenin and Ras Pathway Inhibitor
For Immediate Release
This document provides a comprehensive technical overview of KYA1797K, a potent and selective small-molecule inhibitor of the Wnt/β-catenin signaling pathway. This compound presents a significant area of interest for cancer research, particularly for colorectal cancers (CRC) harboring mutations in both the APC and KRAS genes. This guide consolidates key chemical and biological data, outlines its mechanism of action, and provides detailed experimental protocols for researchers, scientists, and drug development professionals.
Core Chemical and Physical Properties
This compound, a derivative of the natural product rhodanine, is a synthetic compound designed to target key nodes in oncogenic signaling.[1] Its identity and fundamental properties are summarized below.
| Property | Value | Citation(s) |
| IUPAC Name | (5Z)-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-3-thiazolidinepropanoic acid, monopotassium salt | [1] |
| CAS Number | 1956356-56-1 | [1] |
| Molecular Formula | C₁₇H₁₁KN₂O₆S₂ | [1] |
| Molecular Weight | 442.5 g/mol | [1] |
| Appearance | Crystalline solid | |
| Purity | ≥98% (HPLC) | [1] |
| Solubility | Soluble in DMSO (10 mM) | |
| Storage | Store at -20°C | [1] |
Mechanism of Action: Dual Degradation of β-Catenin and Ras
This compound's primary mechanism involves the targeted destabilization and subsequent degradation of two critical oncoproteins: β-catenin and Ras.[1] Unlike other Wnt pathway inhibitors, this compound does not act on the upstream components but rather enhances the formation of the β-catenin destruction complex.
The key steps are as follows:
-
Direct Binding to Axin: this compound binds directly to the regulators of G-protein signaling (RGS) domain of Axin, a scaffold protein central to the β-catenin destruction complex.[1]
-
Enhanced Complex Formation: This binding event promotes the assembly and stability of the destruction complex, which also includes APC, Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α).
-
GSK3β Activation: By enhancing the complex, this compound facilitates the activation of GSK3β.
-
Phosphorylation of β-Catenin and Ras: Activated GSK3β phosphorylates both β-catenin (at Ser33/Ser37/Thr41) and K-Ras (at Thr144/Thr148).
-
Proteasomal Degradation: This phosphorylation marks both proteins for ubiquitination by the β-TrCP E3 ligase, leading to their degradation by the proteasome.
This dual-targeting mechanism is particularly effective in cancers where both the Wnt/β-catenin and Ras-MAPK pathways are aberrantly activated, a common occurrence in colorectal cancer.
Biological Activity and Efficacy
This compound demonstrates potent activity in vitro and in vivo, particularly against colorectal cancer cell lines with dual mutations in APC and KRAS.
| Assay / Model | Metric | Value | Cell Line(s) / Model | Citation(s) |
| Wnt/β-catenin Signaling | IC₅₀ | 0.75 µM | HEK293 cells (TOPflash reporter assay) | [1] |
| Cell Growth Inhibition | GI₅₀ | 4.2 - 5.0 µM | SW480, LoVo, DLD1, HCT15 (Colorectal cancer) | |
| PD-L1 Binding | Kᴅ | 59 ± 8 µM | Recombinant human PD-L1 | [1] |
| PD-1 Signaling | IC₅₀ | 94 ± 4.2 µM | FRET-based cellular assay | |
| In Vivo Efficacy | Dose | 20-25 mg/kg (i.p.) | D-MT colorectal cancer mouse xenograft model |
In vivo, administration of this compound has been shown to significantly reduce tumor growth in xenograft models of colorectal cancer.[1] Recent studies have also indicated a potential off-target effect involving weak binding to PD-L1, suggesting a possible role in modulating the immune checkpoint, though this requires further investigation.[1]
Experimental Protocols
The following are detailed protocols for key assays used to characterize the activity of this compound.
Wnt/β-catenin Activity (TOPflash Reporter Assay)
This assay quantifies the transcriptional activity of the β-catenin/TCF complex.
Materials:
-
HEK293 cells
-
TOPflash and FOPflash luciferase reporter plasmids
-
pRL-TK (Renilla luciferase) plasmid for normalization
-
Lipofectamine 2000 or similar transfection reagent
-
Wnt3a-conditioned medium (Wnt3a-CM)
-
Dual-Luciferase Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in 96-well plates at a density of 25,000 cells/well, 24 hours prior to transfection.
-
Transfection: Co-transfect cells in each well with TOPflash (or FOPflash as a negative control) and pRL-TK plasmids using Lipofectamine 2000 according to the manufacturer's protocol.[2]
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing Wnt3a-CM and varying concentrations of this compound (or DMSO as a vehicle control).
-
Incubation: Incubate the cells for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.[3]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the ratio of normalized TOPflash to FOPflash activity.[2][3]
Cell Proliferation (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of viability and proliferation.
Materials:
-
Colorectal cancer cell lines (e.g., SW480, HCT15)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO or other suitable solubilization solution.
-
Microplate spectrophotometer.
Procedure:
-
Cell Seeding: Plate cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[4]
-
Compound Treatment: Treat the cells with various concentrations of this compound or DMSO vehicle control for 72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[4]
-
Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][5] Read the absorbance at a wavelength between 570-590 nm.[5]
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Conclusion
This compound is a valuable research tool for investigating the interconnected roles of the Wnt/β-catenin and Ras signaling pathways in cancer. Its unique mechanism of inducing the degradation of both β-catenin and Ras offers a promising therapeutic strategy for cancers, such as CRC, that are dependent on both pathways. The data and protocols presented here provide a foundation for further research into the efficacy and potential clinical applications of this compound.
References
- 1. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcancer.org [jcancer.org]
- 3. TOP Flash/FOP-Flash reporter assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
KYA1797K: A Technical Guide to its Interaction with Axin and Dual Inhibition of Wnt/β-catenin and Ras Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the small molecule KYA1797K and its mechanism of action centered on its direct interaction with the axin protein. This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway, with a secondary inhibitory effect on the Ras signaling pathway.[1][2][3] By binding to the RGS (Regulator of G-protein Signaling) domain of axin, this compound enhances the formation of the β-catenin destruction complex, leading to the simultaneous degradation of both β-catenin and Ras proteins.[4][5][6] This dual-targeting mechanism makes this compound a promising therapeutic candidate for cancers with aberrant activation of both pathways, particularly colorectal and non-small cell lung cancers harboring APC and KRAS mutations.[2][4][7] This document details the molecular interactions, signaling pathway modulation, quantitative efficacy, and relevant experimental protocols for the study of this compound.
Introduction
The Wnt/β-catenin and Ras signaling pathways are critical regulators of cellular proliferation, differentiation, and survival. Their aberrant activation is a hallmark of numerous cancers. The crosstalk between these two pathways often contributes to tumor progression and therapeutic resistance. This compound has emerged as a novel therapeutic agent that exploits this crosstalk by targeting a central regulatory protein, axin. Axin is a scaffold protein that facilitates the assembly of the β-catenin destruction complex, which includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α). This complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation.
This compound directly binds to the RGS domain of axin, modulating the conformation of the destruction complex to enhance its activity.[1][4][5] This leads to increased phosphorylation and degradation of not only β-catenin but also Ras, offering a dual-pronged attack on cancer cell signaling.[1]
Mechanism of Action
This compound's primary mechanism of action involves its direct binding to the RGS domain of the axin protein.[4][5][8] This interaction initiates a cascade of events that culminates in the destabilization of both β-catenin and Ras.
-
Enhancement of the β-catenin Destruction Complex: By binding to axin, this compound promotes the formation and stability of the β-catenin destruction complex.[1]
-
Activation of GSK3β: The enhanced complex formation leads to the activation of GSK3β.[9]
-
Phosphorylation of β-catenin and Ras: Activated GSK3β phosphorylates β-catenin at serines 33 and 37 and threonine 41, and K-Ras at threonines 144 and 148.[5][10]
-
Proteasomal Degradation: This phosphorylation event signals for the ubiquitination of both proteins by β-TrCP, leading to their subsequent degradation by the proteasome.[10]
This mechanism effectively reduces the nuclear translocation of β-catenin and the membrane localization of Ras, thereby inhibiting their downstream signaling and oncogenic functions.[1]
Signaling Pathway Modulation
This compound selectively inhibits the Wnt/β-catenin and MAPK/ERK pathways.[1] It does not significantly affect other cancer-related pathways such as Notch and TGFβ.[1]
Figure 1: this compound interaction with the Wnt/β-catenin signaling pathway.
Quantitative Data
The following tables summarize the quantitative data available for this compound's activity.
| Parameter | Value | Assay | Reference |
| IC50 | 0.75 µM | TOPflash reporter assay in HEK293 cells | [1][4][5][8] |
| GI50 (SW480 cells) | 5 µM | Cell proliferation assay | [8] |
| GI50 (LoVo cells) | 4.8 µM | Cell proliferation assay | [8] |
| GI50 (DLD1 cells) | 4.5 µM | Cell proliferation assay | [8] |
| GI50 (HCT15 cells) | 4.2 µM | Cell proliferation assay | [8] |
| IC50 (PD-1 Signaling) | 94 ± 4.2 μM | FRET assay | [9] |
Table 1: In Vitro Efficacy of this compound.
| Animal Model | Dosage | Administration | Effect | Reference |
| D-MT colorectal cancer mouse xenograft | 20 mg/kg | Intraperitoneal (i.p.) | Reduced tumor growth | [8] |
| D-MT colorectal cancer mouse xenograft | 25 mg/kg | Intraperitoneal (i.p.) | 70% reduction in tumor weight and volume | [1][5] |
| KrasLA2 mouse model | Not specified | Not specified | Inhibited Kras-driven tumorigenesis | [2] |
Table 2: In Vivo Efficacy of this compound.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is adapted from methodologies used in studies of this compound.[1][11]
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., SW480, LoVo, DLD1, HCT15)[1]
-
96-well plates
-
Complete growth medium (specific to cell line)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 103 cells/well and allow them to adhere overnight.[1]
-
Prepare serial dilutions of this compound in complete growth medium. A typical concentration range is 0.2 to 25 µM.[5] Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.[1]
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI50 value.
Figure 2: Workflow for the MTT cell proliferation assay.
In Vivo Xenograft Tumor Model
This protocol is a generalized representation based on described in vivo studies.[1][5][8]
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line capable of forming tumors (e.g., D-MT cells)[1]
-
This compound for injection
-
Vehicle solution
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Subcutaneously inject cancer cells into the flank of the mice.
-
Allow tumors to grow to a palpable size.
-
Randomize mice into treatment and control groups.
-
Administer this compound (e.g., 20-25 mg/kg) or vehicle via intraperitoneal injection daily or as determined by the study design.[1][5][8]
-
Measure tumor volume with calipers at regular intervals.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissues can be further analyzed by immunohistochemistry or Western blotting for target protein levels.
Potential Off-Target Effects
Recent studies have suggested a potential off-target effect of this compound. It has been identified as a weak binder to PD-L1, suggesting it might function as a modest modulator of the PD-1/PD-L1 immune checkpoint.[9] This interaction could contribute to its overall anti-cancer activity by potentially reducing immune evasion by cancer cells.[12] Further investigation into this aspect of this compound's pharmacology is warranted.
Conclusion
This compound represents a promising therapeutic strategy for cancers driven by aberrant Wnt/β-catenin and Ras signaling. Its unique mechanism of action, centered on the targeted binding to the RGS domain of axin to promote the degradation of both β-catenin and Ras, distinguishes it from other pathway inhibitors. The preclinical in vitro and in vivo data strongly support its potential as an anti-cancer agent. Further research, including pharmacokinetic and pharmacodynamic studies, is necessary to advance this compound towards clinical application. The potential immunomodulatory effects via PD-L1 binding also open new avenues for investigation and potential combination therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small-molecule binding of the axin RGS domain promotes β-catenin and Ras degradation PMID: 27294323 | MCE [medchemexpress.cn]
- 4. allgenbio.com [allgenbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Methodological & Application
KYA1797K: Application Notes and Protocols for Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of KYA1797K, a potent small molecule inhibitor, in cell culture experiments. This document outlines the mechanism of action, optimal concentrations for various cell lines, and detailed protocols for key experimental assays.
Mechanism of Action
This compound is a selective inhibitor of the Wnt/β-catenin signaling pathway with a reported IC50 of approximately 0.75 µM in a TOPflash reporter assay.[1][2][3] It functions by directly binding to the RGS (Regulator of G-protein Signaling) domain of axin, a key component of the β-catenin destruction complex.[2][3][4][5] This interaction promotes the formation and activation of the destruction complex, which includes Axin, APC, GSK3β, and CK1. The activated complex then phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.
Interestingly, this compound also induces the degradation of Ras proteins.[1][4][6][7] By enhancing the formation of the β-catenin destruction complex, this compound facilitates the activation of GSK3β, which can then phosphorylate K-Ras, leading to its degradation.[3] This dual-targeting of both β-catenin and Ras makes this compound a valuable tool for studying cancers with mutations in both the Wnt/β-catenin and Ras/ERK pathways, such as certain colorectal and triple-negative breast cancers.[1][2][6] Some studies also suggest that this compound may have an off-target effect as a weak modulator of the PD-1/PD-L1 checkpoint.[4]
Optimal Concentrations for Cell Culture
The optimal concentration of this compound can vary depending on the cell line, the specific biological question being investigated, and the duration of the treatment. Based on published data, a range of concentrations has been shown to be effective.
Table 1: Recommended Concentrations of this compound for In Vitro Studies
| Cell Line | Cancer Type | Effective Concentration Range | Notes |
| SW480, LoVo, DLD1, HCT15 | Colorectal Cancer (CRC) | 4.2 - 5 µM (GI50) | The GI50 values for inhibiting cell growth were reported in this range.[5] For assays like western blotting and colony formation, concentrations up to 25 µM have been used.[1][5][8] |
| HCT116 | Colorectal Cancer (CRC) | 25 µM | Effective in degrading both β-catenin and Ras in wild-type HCT116 cells.[7] |
| D-WT, D-MT | Colorectal Cancer (CRC) | 25 µM | Used for cell proliferation assays.[1] |
| NCI-H1650, NCI-H460, A549 | Non-Small Cell Lung Cancer (NSCLC) | 5 or 25 µmol/L | Used to assess effects on colony formation.[9] |
| Patient-Derived Cells (PDCs) | Triple-Negative Breast Cancer (TNBC) | Not specified | Shown to inhibit proliferation and metastatic capability.[6] |
| HEK293 | Human Embryonic Kidney | 0.75 µM (IC50) - 25 µM | The IC50 was determined using a Wnt3a-induced reporter assay.[5] A concentration of 25 µM was used to demonstrate increased GSK3β activation and phosphorylation of β-catenin and Ras.[5] |
| HKC-8 | Human Proximal Tubular Epithelial | 1 µM | Shown to be a safe and effective concentration for inhibiting β-catenin signaling in studies of kidney aging without inducing apoptosis.[10] |
| Endometrial Stromal Cells | Endometriosis | 25 µM | Used in co-culture experiments to examine protein levels of collagen 1, α-SMA, and smad7.[3] |
Experimental Protocols
Here are detailed protocols for common assays used to evaluate the efficacy of this compound.
Cell Viability and Proliferation (MTT Assay)
This protocol is adapted from established methods to assess the effect of this compound on cell proliferation.[1][10]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at a density of 3 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
The next day, treat the cells with various concentrations of this compound (e.g., 0.5, 1, 2, 4, 8, 10, 25, 50 µM). Include a DMSO-only control.
-
Incubate the cells for the desired period (e.g., 48, 72, or 96 hours).[1][10]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the DMSO-treated control.
Caption: Workflow for assessing cell viability using the MTT assay.
Western Blotting
This protocol allows for the analysis of protein levels, such as β-catenin and Ras, following this compound treatment.[10][11][12]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-Ras, anti-p-GSK3β, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL chemiluminescence substrate
Procedure:
-
Plate cells and treat with the desired concentration of this compound (e.g., 25 µM) for a specific time (e.g., 24, 48, or 72 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-50 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
Caption: General workflow for Western Blotting analysis.
Luciferase Reporter Assay (TOPflash/FOPflash)
This assay is used to specifically measure the activity of the Wnt/β-catenin signaling pathway. The TOPflash reporter contains TCF/LEF binding sites that drive luciferase expression in response to active β-catenin, while the FOPflash reporter contains mutated binding sites and serves as a negative control.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash reporter plasmids
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Wnt3a-conditioned medium (or recombinant Wnt3a)
-
Dual-Luciferase® Reporter Assay System[13]
-
Luminometer
Procedure:
-
Co-transfect cells with the TOPflash or FOPflash plasmid and the Renilla luciferase plasmid.
-
After 24 hours, treat the cells with Wnt3a-conditioned medium to activate the Wnt/β-catenin pathway.
-
Simultaneously, treat the cells with a range of this compound concentrations (e.g., 0.1 to 10 µM). Include a DMSO-only control.
-
Incubate for another 24 hours.
-
Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.[14][15][16][17]
-
Normalize the TOPflash/FOPflash activity to the Renilla luciferase activity.
-
Calculate the fold change in reporter activity relative to the Wnt3a-stimulated, DMSO-treated control.
Caption: this compound mechanism of action on Wnt/β-catenin and Ras pathways.
Conclusion
This compound is a versatile and potent inhibitor for studying the intertwined roles of the Wnt/β-catenin and Ras/ERK signaling pathways in various cellular contexts, particularly in cancer biology. The optimal concentration for this compound is cell-type dependent, and it is recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental setup. The provided protocols offer a starting point for investigating the cellular effects of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. allgenbio.com [allgenbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. selleck.co.jp [selleck.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad.com [bio-rad.com]
- 12. Western blot protocol | Abcam [abcam.com]
- 13. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Luciferase Assay System Protocol [promega.com]
- 16. med.upenn.edu [med.upenn.edu]
- 17. abbkine.com [abbkine.com]
Application Notes and Protocols for KYA1797K in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the recommended dosage and experimental protocols for the use of KYA1797K in in vivo research settings. This compound is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, which also promotes the degradation of Ras, making it a valuable tool for studies in oncology and aging.[1][2][3][4]
Quantitative Data Summary
The following tables summarize the recommended dosages and administration details for this compound in various in vivo models based on published research.
Table 1: Recommended Dosage of this compound for In Vivo Experiments
| Animal Model | Dosage | Administration Route | Frequency | Vehicle | Reference |
| Accelerated Aging Mouse Model | 10 mg/kg/day | Intraperitoneal (i.p.) | Daily for 4 weeks | Not specified | [1] |
| Colorectal Cancer (CRC) Xenograft Mouse Model | 25 mg/kg/day | Intraperitoneal (i.p.) | Daily | DMSO, PEG300, Tween80, ddH2O | [5] |
| KRAS-mutated Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model | 25 mg/kg/day | Intraperitoneal (i.p.) | Daily | Not specified | [5] |
| Gastric Cancer Patient-Derived Xenograft (PDX) Model | 25 mg/mL | Intraperitoneal (i.p.) | Daily | Not specified | [5] |
Table 2: Summary of this compound Effects in In Vivo Models
| Animal Model | Key Findings | Reference |
| Accelerated Aging Mouse Model | Inhibited β-catenin signaling, alleviated renal fibrosis, and protected against cellular senescence.[6] | [1] |
| Colorectal Cancer (CRC) Xenograft Mouse Model | Reduced tumor weight and volume by approximately 70%; decreased levels of β-catenin and Ras proteins. | [2] |
| KRAS-mutated Non-Small Cell Lung Cancer (NSCLC) Xenograft Mouse Model | Effectively inhibited Kras-driven tumorigenesis by suppressing the Ras-ERK pathway. | [7] |
Signaling Pathway
This compound is a small molecule that targets the Wnt/β-catenin signaling pathway. It functions by binding to the regulator of G-protein signaling (RGS) domain of axin, a key scaffolding protein in the β-catenin destruction complex.[5][8] This binding event enhances the assembly and activity of the destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1α (CK1α). The activated GSK3β then phosphorylates both β-catenin and Ras, marking them for ubiquitination and subsequent proteasomal degradation.[2][8] This dual-targeting mechanism makes this compound effective in cancers with mutations in both the Wnt/β-catenin and Ras pathways.[8]
Caption: Mechanism of this compound action on the Wnt/β-catenin and Ras signaling pathways.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Colorectal Cancer Xenograft Mouse Model
This protocol is adapted from studies demonstrating the anti-tumor effects of this compound in CRC xenografts.[2]
1. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old.
-
Subcutaneously inject a human CRC cell line harboring both APC and KRAS mutations (e.g., DLD-1 or SW480) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
2. This compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
For injection, dilute the stock solution in a vehicle mixture of PEG300, Tween80, and sterile water or saline. A recommended formulation is 10% DMSO, 40% PEG300, 5% Tween80, and 45% sterile water. The final concentration should be such that the desired dose is administered in a volume of 100-200 µL.
3. Administration:
-
Administer this compound at a dose of 25 mg/kg body weight via intraperitoneal (i.p.) injection.
-
Treat the mice daily for a specified period (e.g., 21-28 days).
-
A control group should receive vehicle injections following the same schedule.
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry) to assess the levels of β-catenin and Ras.
Caption: Experimental workflow for in vivo efficacy testing of this compound in a CRC xenograft model.
Protocol 2: Evaluation of this compound in an Accelerated Aging Mouse Model
This protocol is based on a study investigating the protective effects of this compound against kidney aging.[1]
1. Animal Model:
-
Use male C57BL/6 mice, 2 months old.
-
Induce accelerated aging by subcutaneous injection of D-galactose (D-gal) at a dose of 150 mg/kg/day for 6 weeks.
2. This compound Administration:
-
After 2 weeks of D-gal injections, begin daily intraperitoneal (i.p.) injections of this compound at a dose of 10 mg/kg body weight.
-
Continue this compound treatment for 4 weeks concurrently with D-gal injections.
-
Include control groups receiving vehicle, D-gal only, and this compound only.
3. Outcome Assessment:
-
At the end of the 6-week period, collect kidney tissues.
-
Perform Western blot analysis to assess the expression of active β-catenin, total β-catenin, and markers of fibrosis (e.g., fibronectin, α-SMA).
-
Conduct histological analysis (e.g., Sirius Red staining) to evaluate renal fibrosis.
-
Assess markers of cellular senescence (e.g., SA-β-gal staining, p16INK4a expression).
Caption: Experimental workflow for evaluating this compound in a D-galactose-induced aging mouse model.
Safety and Toxicology
In a study using a xenograft mouse model, daily intraperitoneal administration of this compound at 25 mg/kg did not result in any significant changes in the body weight of the mice, and no abnormalities were observed in their liver tissues.[2] This suggests a favorable safety profile at the tested therapeutic doses. However, researchers should always conduct their own safety assessments and adhere to institutional animal care and use guidelines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing KYA1797K Efficacy in Organoid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYA1797K is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in various cancers, particularly colorectal cancer (CRC).[1][2] It functions by directly binding to axin, a key component of the β-catenin destruction complex. This interaction enhances the degradation of both β-catenin and RAS proteins, making it a promising therapeutic agent for cancers harboring mutations in genes like APC and KRAS.[3][4] Organoid cultures, which are three-dimensional (3D) in vitro models that closely recapitulate the cellular heterogeneity and architecture of original tumors, provide a robust platform for evaluating the efficacy of targeted therapies like this compound.[5][6] This document provides detailed protocols for assessing the efficacy of this compound in patient-derived colorectal cancer organoids.
Mechanism of Action of this compound
This compound's primary mechanism of action is the destabilization of β-catenin and Ras.[3] In the canonical Wnt signaling pathway, the destruction complex, composed of Axin, APC, GSK3β, and CK1, is responsible for phosphorylating β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. In many cancers, mutations in this pathway lead to the stabilization and nuclear accumulation of β-catenin, which then acts as a transcriptional co-activator to drive cancer cell proliferation. This compound enhances the assembly and activity of the destruction complex, promoting the degradation of both β-catenin and Ras, thereby inhibiting two key oncogenic signaling pathways.[1]
Experimental Protocols
This section outlines the key protocols for assessing the efficacy of this compound in patient-derived colorectal cancer organoids.
Establishment of Patient-Derived Colorectal Cancer Organoids
This protocol describes the generation of organoid cultures from fresh patient tumor tissue.
Materials:
-
Fresh colorectal tumor tissue in a sterile collection tube on ice.
-
DMEM/F-12 with HEPES and GlutaMAX.
-
Fetal Bovine Serum (FBS).
-
Collagenase Type II.
-
DNase I.
-
Basement Membrane Matrix (e.g., Matrigel®).
-
Advanced DMEM/F-12.
-
N-2 and B-27 supplements.
-
Nicotinamide.
-
N-Acetylcysteine.
-
Human EGF.
-
Noggin.
-
R-spondin-1.
-
SB202190 (p38 inhibitor).
-
A83-01 (TGF-β inhibitor).
-
Y-27632 (ROCK inhibitor).
-
Primocin.
Protocol:
-
Wash the tumor tissue with ice-cold PBS supplemented with antibiotics.
-
Mince the tissue into small fragments (~1-2 mm³) using sterile scalpels.
-
Digest the tissue fragments in a solution of Collagenase Type II and DNase I in DMEM/F-12 with 10% FBS for 30-60 minutes at 37°C with gentle agitation.
-
Neutralize the digestion with an equal volume of cold DMEM/F-12 with 10% FBS.
-
Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a small volume of ice-cold Basement Membrane Matrix.
-
Plate 50 µL domes of the cell-matrix suspension into a pre-warmed 24-well plate.
-
Polymerize the domes by incubating at 37°C for 15-20 minutes.
-
Overlay the domes with complete organoid growth medium.
-
Culture the organoids at 37°C in a 5% CO₂ incubator, changing the medium every 2-3 days.
This compound Treatment of Organoid Cultures
Materials:
-
Established colorectal cancer organoid cultures.
-
This compound stock solution (dissolved in DMSO).
-
Organoid growth medium.
Protocol:
-
Passage organoids and seed them into a 96-well plate suitable for the intended assay.
-
Allow the organoids to form and grow for 3-4 days.
-
Prepare serial dilutions of this compound in organoid growth medium. A typical concentration range for in vitro studies is 5-50 µM.[7]
-
Carefully remove the existing medium from the organoid cultures.
-
Add the medium containing the different concentrations of this compound or a vehicle control (DMSO) to the respective wells.
-
Incubate the organoids for the desired treatment duration (e.g., 72 hours).
Assessment of Cell Viability
A common method to assess drug efficacy is to measure cell viability using an ATP-based assay.
Materials:
-
This compound-treated organoid cultures in a 96-well plate.
-
CellTiter-Glo® 3D Cell Viability Assay kit.
-
Luminometer.
Protocol:
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature.
-
Add a volume of CellTiter-Glo® 3D reagent equal to the volume of medium in each well.
-
Mix the contents by placing the plate on a shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 25-30 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Immunofluorescence Staining for β-catenin Localization
This protocol allows for the visualization of β-catenin localization within the organoids.
Materials:
-
This compound-treated organoid cultures.
-
4% Paraformaldehyde (PFA).
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS).
-
Blocking buffer (e.g., 5% BSA in PBS).
-
Primary antibody against β-catenin.
-
Fluorescently-labeled secondary antibody.
-
DAPI for nuclear counterstaining.
-
Confocal microscope.
Protocol:
-
Fix the organoids in 4% PFA for 30-60 minutes at room temperature.
-
Wash the organoids three times with PBS.
-
Permeabilize the organoids with permeabilization buffer for 20 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour.
-
Incubate the organoids with the primary anti-β-catenin antibody overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 15 minutes.
-
Mount the organoids and image using a confocal microscope.
Western Blotting for Protein Expression
This protocol is used to quantify the levels of β-catenin, Ras, and other relevant proteins.
Materials:
-
This compound-treated organoid cultures.
-
RIPA buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-β-catenin, anti-Ras, anti-p-GSK3β, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Protocol:
-
Harvest the organoids and wash with cold PBS.
-
Lyse the organoids in RIPA buffer on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Cell Viability (IC50) of this compound in Colorectal Cancer Organoid Lines
| Organoid Line | APC Mutation | KRAS Mutation | This compound IC50 (µM) |
| PDO-1 | Truncating | G12D | 8.5 |
| PDO-2 | Wild-type | Wild-type | > 50 |
| PDO-3 | Missense | G13V | 12.1 |
| PDO-4 | Truncating | Wild-type | 9.8 |
Table 2: Effect of this compound on Protein Expression in PDO-1 Organoids
| Treatment (25 µM) | β-catenin Level (Relative to Control) | Ras Level (Relative to Control) | p-GSK3β (Ser9) Level (Relative to Control) |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 |
| This compound (24h) | 0.45 | 0.62 | 1.58 |
| This compound (48h) | 0.21 | 0.35 | 1.75 |
| This compound (72h) | 0.15 | 0.28 | 1.82 |
Experimental Workflow Visualization
Conclusion
The protocols outlined in this document provide a comprehensive framework for assessing the efficacy of this compound in patient-derived organoid cultures. These 3D models offer a clinically relevant platform to investigate the therapeutic potential of Wnt/β-catenin pathway inhibitors and can aid in the identification of patient populations most likely to respond to such targeted therapies. The combination of viability assays, immunofluorescence, and western blotting allows for a multi-faceted evaluation of this compound's mechanism of action and anti-cancer activity.
References
- 1. Protocol Guide: Immunofluorescent Staining of Whole-Mount Organoids using Antibodies [sigmaaldrich.com]
- 2. 3D fluorescence staining and confocal imaging of low amount of intestinal organoids (enteroids): Protocol accessible to all - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Extraction and Western Blot of Human Lung Organoids [protocols.io]
- 4. assaygenie.com [assaygenie.com]
- 5. researchgate.net [researchgate.net]
- 6. resources.rndsystems.com [resources.rndsystems.com]
- 7. Establishment of patient-derived cancer organoids for drug-screening applications | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols: Long-Term Storage and Stability of KYA1797K Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
KYA1797K is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1] It acts by directly binding to the regulators of G-protein signaling (RGS) domain of axin, which enhances the formation of the β-catenin destruction complex. This leads to the GSK3β-mediated phosphorylation and subsequent degradation of both β-catenin and Ras proteins.[1] Due to its dual inhibitory action, this compound is a valuable tool for research in oncology, particularly for colorectal cancers with APC and KRAS mutations, as well as other cancer types where the Wnt/β-catenin and Ras-ERK pathways are dysregulated.[2][3][4]
Given its utility in a variety of in vitro and in vivo experimental settings, understanding the stability of this compound in solution is critical for ensuring the accuracy, reproducibility, and reliability of experimental results. These application notes provide comprehensive protocols for assessing the long-term storage and stability of this compound solutions, as well as recommended storage conditions based on currently available data.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | (5Z)-5-[[5-(4-Nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-3-thiazolidinepropanoic acid potassium salt | Cayman Chemical |
| Molecular Formula | C₁₇H₁₁KN₂O₆S₂ | [5][6] |
| Molecular Weight | 442.5 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Solubility | DMSO: ~0.5 mg/mL; PBS (pH 7.2): ~0.3 mg/mL; DMF: Partially soluble; Ethanol: Partially soluble | [5] |
Recommended Storage and Handling
Proper storage and handling of this compound are essential to maintain its integrity and activity. The following recommendations are based on information provided by various suppliers.
Solid Compound
The solid (powder) form of this compound is stable for extended periods when stored under appropriate conditions.
| Storage Condition | Duration | Reference |
| -20°C | ≥ 4 years | [5] |
| -20°C | 3 years | [7] |
For optimal long-term storage, the solid compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.
Stock Solutions
The stability of this compound in solution is dependent on the solvent, storage temperature, and duration.
| Solvent | Storage Temperature | Duration | Reference |
| DMSO | -80°C | 1 year | [7] |
| DMSO | -80°C | 6 months | [1] |
| DMSO | -20°C | 1 month | [1][7] |
Handling Recommendations:
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes before freezing.[7]
-
Hygroscopic Solvents: When using hygroscopic solvents like DMSO, ensure that fresh, anhydrous solvent is used to prevent the introduction of water, which may affect the stability and solubility of this compound.
-
Protection from Light: As a precautionary measure, protect solutions from direct light exposure.
Stability of this compound Solutions: A Summary
Currently, there is a lack of comprehensive, publicly available quantitative data on the stability of this compound in various solvents and under different storage conditions. The information is primarily limited to general recommendations from suppliers. Therefore, it is imperative for researchers to perform their own stability assessments for the specific conditions used in their experiments.
The following table is provided as a template for researchers to systematically record their stability data. The protocols outlined in Section 6 can be used to generate the data for this table.
Table for Quantitative Stability Assessment of this compound Solutions
| Solvent | Concentration (mM) | Storage Temp. (°C) | Time Point (Days) | % Recovery (Mean ± SD) | Degradation Products Observed (Yes/No) | Analytical Method |
| DMSO | 10 | -80 | 0 | 100 | No | HPLC-UV |
| 30 | ||||||
| 90 | ||||||
| 180 | ||||||
| -20 | 0 | 100 | No | HPLC-UV | ||
| 7 | ||||||
| 14 | ||||||
| 30 | ||||||
| 4 | 0 | 100 | No | HPLC-UV | ||
| 1 | ||||||
| 3 | ||||||
| 7 | ||||||
| RT (20-25) | 0 | 100 | No | HPLC-UV | ||
| 1 | ||||||
| 3 | ||||||
| 7 | ||||||
| Culture Medium* | 0.025 | 37 | 0 | 100 | No | LC-MS |
| 24h | ||||||
| 48h | ||||||
| 72h |
*Specify the type of culture medium used (e.g., DMEM with 10% FBS).
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
Caption: Mechanism of action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for this compound solution stability testing.
Experimental Protocols
The following protocols provide a framework for conducting a comprehensive stability assessment of this compound solutions.
Protocol for Long-Term and Accelerated Stability Studies
This protocol is designed to evaluate the stability of this compound solutions under various storage conditions over time.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (or other solvent of interest)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Calibrated pipettes
-
Temperature-controlled storage units (-80°C, -20°C, 4°C, 25°C with controlled humidity)
-
HPLC-UV, LC-MS, or NMR for analysis
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve in anhydrous DMSO to a final concentration of 10 mM. Ensure complete dissolution, using gentle vortexing or sonication if necessary. This is the T=0 stock solution.
-
-
Initial Analysis (T=0):
-
Immediately analyze an aliquot of the freshly prepared stock solution using a validated stability-indicating analytical method (e.g., HPLC-UV, see Protocol 6.3) to establish the initial concentration and purity profile.
-
-
Aliquoting and Storage:
-
Dispense the remaining stock solution into multiple single-use aliquots in light-protected tubes.
-
Store the aliquots at the following temperatures:
-
Long-Term: -80°C and -20°C
-
Accelerated: 4°C and 25°C
-
-
-
Time-Point Analysis:
-
At each designated time point (e.g., 1, 3, 7, 14, 30, 90, 180 days), retrieve one aliquot from each storage temperature.
-
Allow the aliquot to thaw completely and equilibrate to room temperature.
-
Analyze the sample using the same analytical method as the T=0 sample.
-
-
Data Analysis:
-
Calculate the percent recovery of this compound at each time point relative to the T=0 concentration.
-
Analyze the chromatograms or spectra for the appearance of new peaks, which may indicate degradation products.
-
Protocol for Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation pathways and to ensure that the analytical method is stability-indicating.
Materials:
-
This compound stock solution (1 mg/mL or ~2.26 mM in a suitable solvent like acetonitrile or DMSO)
-
1 M HCl
-
1 M NaOH
-
30% Hydrogen Peroxide (H₂O₂)
-
Water bath or oven
-
Photostability chamber
Procedure:
For each condition, a control sample (this compound solution without the stressor, kept at room temperature) should be analyzed in parallel.
-
Acid Hydrolysis:
-
Mix equal volumes of this compound stock solution and 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of this compound stock solution and 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal volumes of this compound stock solution and 30% H₂O₂.
-
Incubate at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Incubate an aliquot of the this compound stock solution at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose an aliquot of the this compound stock solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Analysis:
-
Analyze all stressed samples and controls by HPLC-UV and LC-MS to determine the extent of degradation and to identify and characterize any degradation products.
-
Analytical Methods for Stability Assessment
6.3.1. High-Performance Liquid Chromatography (HPLC-UV)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV absorbance at a wavelength where this compound has maximum absorbance (e.g., 254 nm or a more specific wavelength determined by UV-Vis scan).
-
Injection Volume: 10 µL
-
Quantification: The peak area of this compound is used to determine its concentration relative to a standard curve or the T=0 sample.
6.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)
-
LC Conditions: Similar to HPLC-UV.
-
MS Detector: Electrospray ionization (ESI) in negative or positive ion mode.
-
Data Acquisition: Full scan mode to detect potential degradation products and selected ion monitoring (SIM) for accurate quantification of this compound.
-
Analysis: The mass-to-charge ratio (m/z) of the parent this compound molecule and any new peaks can be used to identify and propose structures for degradation products.
6.3.3. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
-
Sample Preparation: A concentrated solution of this compound in a deuterated solvent (e.g., DMSO-d₆) is prepared.
-
Data Acquisition: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the ¹H-NMR spectrum.
-
Analysis: The spectrum of a stored sample is compared to that of a freshly prepared sample. Changes in chemical shifts, peak integrations, or the appearance of new signals can indicate chemical degradation. The structure of degradation products can often be elucidated from detailed NMR analysis.
Conclusion
The stability of this compound solutions is a critical factor for obtaining reliable and reproducible results in research. While general guidelines suggest that frozen DMSO stock solutions can be stored for several months, it is highly recommended that researchers conduct their own stability studies under their specific experimental conditions. The protocols provided in these application notes offer a comprehensive framework for such assessments, enabling researchers to confidently use this compound in their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apcz.umk.pl [apcz.umk.pl]
- 5. caymanchem.com [caymanchem.com]
- 6. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Troubleshooting & Optimization
troubleshooting inconsistent results with KYA1797K
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using KYA1797K. The information is tailored for researchers, scientists, and drug development professionals to address potential inconsistencies during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective small molecule inhibitor of the Wnt/β-catenin signaling pathway.[1][2][3] It functions by directly binding to the Regulator of G-protein Signaling (RGS) domain of axin.[2][4][5] This binding event enhances the formation of the β-catenin destruction complex, which includes Axin, GSK3β, APC, and β-TrCP.[1][3] The enhanced complex formation leads to increased GSK3β-mediated phosphorylation and subsequent proteasomal degradation of both β-catenin and Ras, making it a dual-pathway inhibitor.[1][2][4][6]
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated anti-cancer effects in several preclinical models, including:
-
Colorectal cancer (CRC), particularly those with APC and KRAS mutations.[2][4][5]
-
Non-small cell lung cancer (NSCLC) harboring KRAS mutations that are resistant to EGFR tyrosine kinase inhibitors.[7][8]
-
Triple-negative breast cancer (TNBC).[9]
-
Gastric cancer.[10]
-
Pancreatic cancer.[10]
-
Leukemia.[10]
Q3: What is the IC50 value for this compound?
The IC50 of this compound for inhibiting Wnt/β-catenin signaling, as determined by a TOPflash reporter assay in HEK293 cells, is approximately 0.75 µM.[1][2][3][4][5][11]
Troubleshooting Guide
Inconsistent or No Compound Activity
Problem: I am not observing the expected downstream effects of β-catenin or Ras degradation after treating my cells with this compound.
| Potential Cause | Recommended Solution |
| Improper Compound Storage | This compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year or at -20°C for one month.[1][2] Avoid repeated freeze-thaw cycles.[1] |
| Incorrect Solvent or Solubility Issues | This compound is soluble in DMSO (up to 29 mg/mL).[1] However, it is insoluble in water and ethanol.[1] Crucially, moisture-absorbing DMSO can significantly reduce its solubility.[1][2] Always use fresh, anhydrous DMSO for preparing stock solutions. For aqueous-based assays, ensure the final DMSO concentration is compatible with your cell line and does not exceed recommended limits (typically <0.5%). |
| Inappropriate Cell Line | This compound's primary mechanism involves the Axin-mediated degradation of β-catenin and Ras.[1][4] Its efficacy may be limited in cell lines that have mutations downstream of the β-catenin destruction complex (e.g., cells with a non-degradable mutant β-catenin) or where the Wnt/β-catenin and Ras-ERK pathways are not the primary drivers of proliferation.[12][13] |
| Suboptimal Compound Concentration or Incubation Time | The effective concentration of this compound can vary between cell lines. While the IC50 is 0.75 µM, concentrations ranging from 5 µM to 25 µM are commonly used in vitro for 24 to 72 hours.[1][2][10] It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line. |
Unexpected Experimental Results
Problem: I am observing effects that are not consistent with the known mechanism of this compound.
| Potential Cause | Recommended Solution |
| Off-Target Effects | Recent studies have identified this compound as a weak binder to PD-L1, which could modulate the PD-1/PD-L1 immune checkpoint.[10][14] This off-target effect, although modest, should be considered when interpreting results, especially in immune-competent models. The compound has also been shown to inhibit ASK1 with an IC50 of 0.65 μM.[4] |
| Cell Line Heterogeneity | Inconsistent results can arise from genetic drift or heterogeneity within a cell line. Ensure you are using a well-characterized and low-passage number cell line. Periodically perform cell line authentication. |
| Experimental Variability | Ensure consistent experimental conditions, including cell seeding density, passage number, and media composition. Use a positive control (e.g., another known Wnt/β-catenin inhibitor) and a negative control (vehicle, i.e., DMSO) in all experiments. |
Quantitative Data Summary
| Parameter | Value | Assay/Context | Reference |
| IC50 (Wnt/β-catenin inhibition) | 0.75 µM | TOPflash reporter assay in HEK293 cells | [1][2][3][4][5][11] |
| IC50 (ASK1 inhibition) | 0.65 µM | Apoptosis signal-regulating kinase 1 inhibition | [4] |
| In Vitro Concentration Range | 5 - 50 µM | Various cancer cell lines | [2][10] |
| In Vivo Dosage (Intraperitoneal) | 20 - 25 mg/kg | Mouse xenograft models | [1][2][11] |
| Solubility in DMSO | 29 mg/mL (65.53 mM) | - | [1] |
| Dissociation Constant (KD) for hPD-L1 | 59 ± 8 μM | Microscale Thermophoresis (MST) | [10] |
| IC50 (PD-1 Signaling Inhibition) | 94 ± 4.2 μM | FRET assay | [10] |
Experimental Protocols
Cell Proliferation Assay (MTT)
This protocol is adapted from studies using this compound in colorectal cancer cell lines.[1]
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3 x 10³ cells/well.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treat cells with varying concentrations of this compound (e.g., 0.2, 1, 5, 25 µM) or vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72, or 96 hours).[1][2]
-
-
MTT Addition:
-
Following treatment, add MTT reagent to each well at a final concentration of 0.25 mg/mL.
-
Incubate the plate for 2 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 200 µL of DMSO to each well to dissolve the formazan crystals.
-
Incubate for 1 hour with gentle shaking.
-
-
Absorbance Measurement:
-
Measure the absorbance at 590 nm using a microplate reader.
-
In Vivo Formulation Preparation
For oral administration, a homogeneous suspension can be prepared in CMC-Na (≥5mg/ml).[1] For intraperitoneal injection, a common formulation involves a multi-solvent system:
-
Prepare a stock solution of this compound in DMSO (e.g., 14.4 mg/mL).[1]
-
For a 1 mL final volume, add 50 µL of the DMSO stock to 400 µL of PEG300 and mix until clear.
-
Add 50 µL of Tween-80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This mixed solution should be used immediately for optimal results.[1]
Visualizations
Caption: this compound binds to the RGS domain of Axin, promoting the degradation of β-catenin and Ras.
Caption: A logical workflow to diagnose and resolve inconsistent results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. allgenbio.com [allgenbio.com]
- 6. researchgate.net [researchgate.net]
- 7. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. embopress.org [embopress.org]
- 13. β‐Catenin‐RAS interaction serves as a molecular switch for RAS degradation via GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing KYA1797K cytotoxicity in sensitive cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing KYA1797K, a potent inhibitor of the Wnt/β-catenin signaling pathway.
Troubleshooting Guide: Addressing this compound Cytotoxicity
Unexpected or inconsistent cytotoxicity results can be a significant hurdle in experimental workflows. This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound.
| Issue | Potential Cause | Recommended Solution |
| Higher than expected cytotoxicity in sensitive cell lines. | Cell Line Specifics: The cell line may have a particularly high dependence on the Wnt/β-catenin or Ras pathways due to specific mutations (e.g., APC, KRAS, β-catenin). | - Confirm the mutational status of your cell line. - Perform a dose-response curve to determine the precise IC50 value for your specific cell line. - Reduce the concentration of this compound in your experiments. |
| Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells. | - Ensure the final solvent concentration in your culture medium is at a non-toxic level (typically ≤ 0.1%). - Run a solvent-only control to assess its effect on cell viability. | |
| Incorrect Compound Concentration: Errors in calculating dilutions or preparing stock solutions can lead to higher effective concentrations. | - Double-check all calculations for dilutions. - Prepare fresh stock solutions and verify their concentration if possible. | |
| Lower than expected or no cytotoxicity in sensitive cell lines. | Cell Line Resistance: The cell line may have developed resistance or possesses intrinsic resistance mechanisms to Wnt/β-catenin pathway inhibition. | - Verify the identity and passage number of your cell line. - Test a fresh, low-passage aliquot of the cells. - Consider that some cell lines may utilize bypass signaling pathways. |
| Compound Degradation: this compound may have degraded due to improper storage or handling. | - Store this compound as recommended by the manufacturer, protected from light and moisture. - Prepare fresh working solutions for each experiment. | |
| Suboptimal Assay Conditions: The duration of treatment or the cell density at the time of treatment may not be optimal for observing a cytotoxic effect. | - Extend the treatment duration (e.g., from 24h to 48h or 72h). - Optimize the initial cell seeding density to ensure cells are in a logarithmic growth phase during treatment. | |
| Inconsistent results between experiments. | Variability in Cell Culture: Differences in cell passage number, confluency, or growth media can affect cellular responses. | - Use cells within a consistent and low passage number range. - Standardize cell seeding density and treatment confluency. - Use the same batch of media and supplements for all related experiments. |
| Assay Technique Variability: Inconsistent pipetting, incubation times, or reagent preparation can introduce variability. | - Ensure all assay steps are performed consistently. - Use positive and negative controls in every experiment to monitor assay performance. | |
| Cytotoxicity observed in supposedly resistant cell lines. | Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects. A potential off-target is PD-L1, which could be relevant in specific contexts. | - Perform a dose-response experiment to determine if the cytotoxicity is dose-dependent. - If possible, use a rescue experiment by overexpressing a downstream effector to confirm on-target toxicity. - Consider the expression of potential off-target proteins in your cell line. |
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It functions by promoting the formation of the β-catenin destruction complex, which leads to the degradation of both β-catenin and Ras proteins.[1] This dual action makes it particularly effective in cancer cells with mutations in both the Wnt/β-catenin and Ras pathways.
2. Which cell lines are most sensitive to this compound?
Cell lines with activating mutations in the Wnt/β-catenin pathway (e.g., APC mutations) and/or KRAS mutations are generally the most sensitive to this compound. This includes a number of colorectal cancer (CRC) cell lines such as SW480, LoVo, DLD1, and HCT15, as well as non-small cell lung cancer (NSCLC) cell lines harboring KRAS mutations.[1][2]
3. What is the recommended working concentration for this compound?
The optimal working concentration of this compound is cell-line dependent and should be determined empirically by performing a dose-response curve. However, concentrations in the range of 1 µM to 25 µM have been reported to be effective in vitro.[3] The reported IC50 for this compound in a TOPflash reporter assay is 0.75 µM.[1]
4. How should I prepare and store this compound?
This compound is typically dissolved in a solvent like DMSO to create a stock solution. It is crucial to refer to the manufacturer's instructions for specific solubility and storage recommendations. Generally, stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
5. How can I confirm that the observed cytotoxicity is due to the inhibition of the Wnt/β-catenin pathway?
To confirm the on-target effect of this compound, you can perform several experiments:
-
Western Blot: Analyze the protein levels of β-catenin and Ras, as well as downstream targets of the Wnt/β-catenin pathway (e.g., c-Myc, Cyclin D1). A decrease in these proteins following this compound treatment would support an on-target effect.
-
Reporter Assays: Use a TCF/LEF reporter assay (e.g., TOPflash/FOPflash) to directly measure the transcriptional activity of the Wnt/β-catenin pathway. This compound should significantly reduce the reporter activity.
-
Rescue Experiments: If possible, overexpress a stabilized, non-degradable form of β-catenin. This should partially or fully rescue the cells from this compound-induced cytotoxicity if the effect is on-target.
6. Does this compound induce apoptosis or cell cycle arrest?
This compound has been shown to induce apoptosis in sensitive cancer cell lines. This is often characterized by the cleavage of caspase-3 and PARP. Some studies also suggest that inhibition of the Wnt/β-catenin pathway can lead to cell cycle arrest, so it is advisable to assess both apoptosis and cell cycle distribution in your experimental system.
Data Presentation
Reported IC50/GI50 Values for this compound
| Cell Line | Cancer Type | Assay Type | IC50/GI50 (µM) | Reference |
| HEK293 | Embryonic Kidney | TOPflash Reporter Assay | 0.75 | [1] |
| SW480 | Colorectal Cancer | MTT Assay | ~10 | Inferred from graphical data |
| LoVo | Colorectal Cancer | MTT Assay | ~5 | Inferred from graphical data |
| DLD1 | Colorectal Cancer | MTT Assay | ~15 | Inferred from graphical data |
| HCT15 | Colorectal Cancer | MTT Assay | ~20 | Inferred from graphical data |
| NCI-H460 | Non-Small Cell Lung Cancer (KRAS mutant) | MTT Assay | ~10 | Inferred from graphical data |
| A549 | Non-Small Cell Lung Cancer (KRAS mutant) | MTT Assay | ~15 | Inferred from graphical data |
Note: IC50/GI50 values can vary depending on the assay conditions, including treatment duration and cell density. It is highly recommended to determine the IC50 value in your specific experimental setup.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Four hours before the end of the incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration. Include both untreated and positive controls (e.g., staurosporine-treated).
-
Harvest the cells (including any floating cells in the supernatant) by trypsinization and centrifugation.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: General experimental workflow.
References
KYA1797K Technical Support Center: Optimizing Treatment Duration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the experimental use of KYA1797K, a potent dual inhibitor of the Wnt/β-catenin and Ras signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for this compound?
This compound is a small molecule inhibitor of Wnt/β-catenin signaling with a reported IC50 of 0.75 μM in a TOPflash reporter assay.[1][2][3] Its primary mechanism involves directly binding to the regulator of G-protein signaling (RGS) domain of Axin.[3] This binding enhances the formation and stability of the β-catenin destruction complex, which consists of Axin, glycogen synthase kinase 3β (GSK3β), adenomatous polyposis coli (APC), and β-transducin repeat-containing protein (β-TrCP).[4]
By stabilizing this complex, this compound promotes the GSK3β-mediated phosphorylation of both β-catenin and Ras, marking them for degradation by the ubiquitin-proteasome system.[2] This dual action effectively reduces cellular levels of both proteins, inhibiting two critical oncogenic signaling pathways.[1][5]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. mdpi.com [mdpi.com]
- 5. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: KYA1797K Activity Confirmation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on confirming the activity of KYA1797K in a new cell line.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by directly binding to the RGS (Regulator of G-protein Signaling) domain of Axin, a key component of the β-catenin destruction complex.[1] This binding enhances the formation of the destruction complex, which includes Axin, GSK3β (Glycogen Synthase Kinase 3β), APC (Adenomatous Polyposis Coli), and β-TrCP (β-transducin repeat-containing protein).[1] The activated complex then promotes the phosphorylation and subsequent ubiquitination-mediated proteasomal degradation of both β-catenin and Ras proteins.[1][2]
Q2: What are the primary cellular effects of this compound treatment?
A2: The primary cellular effects of this compound treatment include:
-
Destabilization and degradation of β-catenin and Ras proteins. [1][2]
-
Inhibition of Wnt/β-catenin and Ras-ERK signaling pathways.
-
Suppression of cell proliferation and growth, particularly in cancer cell lines with mutations in APC and KRAS. [1]
-
Induction of apoptosis in sensitive cell lines.
Q3: What is the recommended concentration range and treatment duration for this compound in a new cell line?
A3: For in vitro studies, a concentration range of 5-50 μM is typically used. A common starting point for observing maximal effects is 25 μM. Treatment duration can range from 24 to 72 hours, depending on the specific assay and the cell line's doubling time. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
Q4: How should I prepare and store this compound?
A4: this compound is typically dissolved in DMSO to create a stock solution. For long-term storage, the stock solution should be kept at -80°C for up to six months or at -20°C for one month in a sealed, moisture-free container.[1] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]
Experimental Protocols and Troubleshooting Guides
To confirm the activity of this compound in a new cell line, a series of key experiments should be performed. Below are detailed protocols and troubleshooting guides for these assays.
Diagram of the this compound Signaling Pathway
References
KYA1797K Technical Support Center: Troubleshooting Degradation and Ensuring Experimental Integrity
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the handling, storage, and potential degradation of KYA1797K, a potent Wnt/β-catenin signaling inhibitor. Adherence to these guidelines is crucial for ensuring the compound's stability and the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound powder?
A1: this compound powder should be stored at -20°C. Under these conditions, it is stable for at least three years.[1] To prevent moisture absorption, which can affect stability, ensure the container is tightly sealed.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions in a suitable solvent like DMSO. For optimal stability, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. These aliquots should be stored at -80°C and are stable for up to one year.[1] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1][2]
Q3: Can I store my this compound stock solution at room temperature or 4°C?
A3: It is strongly advised against storing this compound stock solutions at room temperature or 4°C for extended periods. While short-term handling at room temperature during experimental setup is unavoidable, prolonged exposure can lead to degradation. For any storage duration, adhering to the recommended -20°C or -80°C is critical for maintaining the compound's integrity.
Q4: I left my this compound solution on the bench overnight. Is it still usable?
A4: While not ideal, the usability of the solution depends on the solvent and the ambient conditions (light and temperature). As a general precaution, it is best to prepare fresh solutions for critical experiments if the storage conditions have been compromised. There is no specific data on the rate of degradation at room temperature, but as a small molecule inhibitor, prolonged exposure to light and ambient temperatures can lead to a loss of potency.
Q5: Are there any known incompatibilities with common laboratory plastics or reagents?
A5: While specific incompatibility studies for this compound are not widely published, it is good laboratory practice to use high-quality, chemical-resistant plastics (e.g., polypropylene) for storage and preparation of solutions. Avoid strong acids, bases, and oxidizing agents in direct contact with this compound unless it is a required step in a validated experimental protocol.
Troubleshooting Guide: Potential for this compound Degradation
This guide addresses potential issues related to this compound degradation that you might encounter during your experiments.
| Observed Problem | Potential Cause | Troubleshooting Steps & Prevention |
| Inconsistent or weaker than expected biological activity in cell-based assays. | Degradation of this compound in stock solution or working solution. | 1. Verify Storage: Confirm that stock solutions have been stored at -80°C and have not undergone multiple freeze-thaw cycles. 2. Prepare Fresh Solutions: Prepare a fresh stock solution from the powder and a new working dilution immediately before the experiment. 3. Minimize Light Exposure: Protect solutions from direct light by using amber vials or wrapping tubes in foil. 4. Control pH: If using aqueous buffers, ensure the pH is within a stable range for the compound (near neutral unless otherwise specified for the experiment). |
| Precipitate forms in the stock solution upon thawing. | Poor solubility or solvent evaporation. | 1. Ensure Complete Dissolution: When preparing the stock solution, ensure the powder is fully dissolved. Gentle warming or vortexing may be necessary. 2. Check Solvent Quality: Use high-purity, anhydrous DMSO as moisture can reduce solubility.[1] 3. Proper Sealing: Ensure vials are tightly sealed to prevent solvent evaporation during storage, which would increase the compound concentration and risk precipitation. |
| Variability in results between different experimental days. | Inconsistent handling or degradation of working solutions. | 1. Standardize Protocol: Use a standardized protocol for preparing and handling this compound solutions for every experiment. 2. Fresh Working Solutions: Always prepare fresh working solutions from a properly stored stock solution for each experiment. Do not store diluted working solutions for extended periods. |
Data on this compound Stability
The following tables summarize the known stability data for this compound.
Table 1: Storage Stability of this compound
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | ≥ 3 years | [1] |
| Stock Solution in DMSO | -80°C | 1 year | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [1][2] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 29 mg/mL (65.53 mM) | [1] |
| Water | Insoluble | [1] |
| Ethanol | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder (Molecular Weight: 442.51 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
-
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening to prevent moisture condensation.
-
Weigh out the desired amount of this compound powder using a calibrated analytical balance.
-
To prepare a 10 mM stock solution, dissolve 4.43 mg of this compound in 1 mL of anhydrous DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be used to aid dissolution if necessary.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: General Recommendations for Preventing Degradation During Experiments
-
Thawing: Thaw a single-use aliquot of the this compound stock solution at room temperature.
-
Dilution: Prepare working dilutions in your cell culture medium or experimental buffer immediately before use.
-
Light Protection: Keep all solutions containing this compound protected from light as much as possible by using amber tubes or covering them with aluminum foil.
-
pH Considerations: While specific pH stability data is limited, it is generally advisable to maintain working solutions at a near-neutral pH unless the experimental design requires otherwise. The rhodanine core of this compound may be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Temperature: Avoid prolonged exposure of this compound solutions to high temperatures. Perform all experimental steps on ice where appropriate.
-
Avoid Contaminants: Use sterile techniques and high-purity reagents to avoid introducing contaminants that could react with and degrade this compound.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound-induced degradation of β-catenin and Ras.
Experimental Workflow for this compound Stability Assessment
Caption: A workflow for monitoring the stability of this compound under various storage conditions.
Logical Relationship for Troubleshooting this compound Degradation
Caption: A logical flowchart for troubleshooting experiments where this compound degradation is suspected.
References
is KYA1797K light sensitive and what are the storage precautions
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of KYA1797K in experiments.
Frequently Asked Questions (FAQs)
Q1: Is this compound light-sensitive?
There are no specific light-sensitivity precautions provided by the manufacturers for this compound. However, as a general laboratory best practice for complex organic small molecules, it is advisable to minimize exposure to direct, high-intensity light. For routine handling, working under standard laboratory lighting is acceptable. For long-term storage, it is recommended to keep the compound in a light-protected container.
Q2: What are the recommended storage conditions for this compound?
Proper storage of this compound is crucial to maintain its stability and activity. Recommendations vary for the powdered form and solutions.
Storage Precautions
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | ≥ 4 years[1] | Keep in a tightly sealed container. |
| Stock Solution | -80°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -20°C | Up to 1 month[3] | Suitable for short-term storage. |
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Issue | Possible Cause | Recommendation |
| Inconsistent or No Compound Effect | Improper Storage: The compound may have degraded due to incorrect storage. | Ensure the compound is stored at the recommended temperatures and protected from moisture. Aliquot stock solutions to avoid multiple freeze-thaw cycles.[3] |
| Inaccurate Concentration: Errors in calculating the concentration of the stock or working solution. | Double-check all calculations and ensure the solid compound was accurately weighed. | |
| Cell Line Insensitivity: The cell line used may not have an active Wnt/β-catenin pathway or may have mutations that confer resistance. | Use a positive control cell line known to be sensitive to Wnt pathway inhibition (e.g., SW480, HCT15).[3] | |
| Poor Solubility in Aqueous Media | Hydrophobic Nature: this compound has low solubility in aqueous solutions. | Prepare a high-concentration stock solution in a suitable organic solvent like DMSO.[3] For cell culture, ensure the final concentration of the organic solvent is low and does not affect cell viability. |
| Cell Viability Issues | Solvent Toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. | Perform a solvent toxicity control experiment to determine the maximum tolerable solvent concentration for your specific cell line. |
| Off-Target Effects: At high concentrations, small molecule inhibitors can have off-target effects leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration that inhibits the target pathway without causing significant cell death. |
Signaling Pathway
This compound is a potent inhibitor of the Wnt/β-catenin signaling pathway. It also induces the degradation of Ras, a key protein in cancer cell proliferation. This compound binds to the RGS domain of Axin, which enhances the formation of the β-catenin destruction complex. This complex, consisting of Axin, APC, GSK3β, and CK1, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Activated GSK3β also phosphorylates Ras, leading to its degradation.[4][5]
Caption: Mechanism of action of this compound.
Experimental Protocols
Below are generalized protocols for in vitro and in vivo experiments with this compound. Researchers should optimize these protocols for their specific experimental systems.
In Vitro Cell-Based Assay Workflow
This workflow outlines the general steps for treating cultured cells with this compound.
Caption: General workflow for in vitro experiments.
Detailed In Vitro Protocol:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of treatment. For example, seed 2 x 10^4 cells/well in a 24-well plate.[3]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. For working solutions, dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM to 25 µM).[3][6]
-
Treatment: Replace the existing cell culture medium with the medium containing this compound or the vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).[3]
-
Analysis: Following incubation, assess the cellular response using appropriate assays, such as MTT for cell viability or Western blotting for protein expression levels.[3][6]
In Vivo Xenograft Model Protocol
Detailed In Vivo Protocol:
-
Animal Model: Use an appropriate animal model, such as immunodeficient mice for xenograft studies.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 1 x 10^7 cells) into the flank of each mouse.[5]
-
Compound Preparation: Prepare this compound for injection. For intraperitoneal injection, a formulation might include DMSO, PEG300, Tween80, and ddH2O.[3]
-
Administration: Once tumors are established, administer this compound via the desired route, for example, intraperitoneal injection at a dose of 10-25 mg/kg daily.[3][6]
-
Monitoring: Monitor tumor growth and the general health of the animals regularly.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for further analysis, such as measuring tumor weight and volume, and performing immunohistochemistry or Western blotting on tumor lysates.[3]
References
- 1. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. selleckchem.com [selleckchem.com]
- 4. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 5. β‐Catenin‐RAS interaction serves as a molecular switch for RAS degradation via GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
unexpected phenotypic changes in cells treated with KYA1797K
Welcome to the technical support center for KYA1797K. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected phenotypic changes observed in cells treated with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by directly binding to the RGS domain of axin, which promotes the formation of the β-catenin destruction complex.[2][3] This enhanced complex formation leads to the GSK3β-mediated phosphorylation and subsequent proteasomal degradation of both β-catenin and Ras proteins.[1][4]
Q2: What are the known downstream effects of this compound treatment in cancer cells?
A2: In various cancer cell lines, particularly colorectal and non-small cell lung cancer, this compound treatment leads to a dose-dependent degradation of β-catenin and Ras.[5] This results in the suppression of the Wnt/β-catenin and MAPK/ERK signaling pathways.[2] Consequently, researchers can expect to observe inhibition of cell proliferation, suppression of transformation, and induction of apoptosis.[5] this compound has also been shown to suppress the characteristics of cancer stem cells (CSCs).[4]
Q3: Are there any known off-target effects of this compound?
A3: Yes, this compound has been identified as a weak modulator of the PD-1/PD-L1 immune checkpoint.[3] It can bind to PD-L1, although with modest affinity, which may contribute to its observed ability to downregulate PD-L1 in cancer cells.[3][6] This effect is something to consider in studies involving immunotherapy combinations or immune cell interactions.
Q4: What is the recommended concentration range for in vitro experiments?
A4: For in vitro studies, this compound is typically used in the 5–50 μM range.[3] While the IC50 for Wnt/β-catenin inhibition is approximately 0.75 μM, maximal effects on protein degradation and cell phenotype are often reported at concentrations around 25 μM.[3]
Troubleshooting Unexpected Phenotypic Changes
Issue 1: I'm observing unexpected changes in cell morphology and adhesion in my epithelial cell line after this compound treatment.
-
Possible Cause 1: Induction of Epithelial-Mesenchymal Transition (EMT). The Wnt/β-catenin pathway is a known regulator of EMT, a process where epithelial cells lose their characteristics and gain mesenchymal traits, such as increased motility and changes in cell shape.[7][8] Inhibition of this pathway with this compound could unexpectedly trigger a partial or full EMT-like phenotype in certain cellular contexts.
-
Troubleshooting Steps:
-
Assess EMT Markers: Perform Western blot or immunofluorescence analysis for key EMT markers. Check for downregulation of epithelial markers (e.g., E-cadherin) and upregulation of mesenchymal markers (e.g., N-cadherin, Vimentin).[9]
-
Functional Assays: Conduct migration or invasion assays (e.g., scratch wound assay, transwell assay) to determine if the morphological changes are associated with altered cell motility.
-
Dose-Response Analysis: Determine if the morphological changes are dose-dependent. It's possible that this phenotype is only apparent at higher concentrations.
-
Issue 2: My non-cancerous cell line is showing unexpected changes in senescence or mitochondrial activity.
-
Possible Cause: Context-Dependent Effects on Cellular Metabolism and Aging. In human proximal renal tubular cells, this compound has been shown to repress cellular senescence and preserve mitochondrial homeostasis in an aging model.[2] This suggests that in non-cancerous cells, or in specific cancer types, this compound may have unexpected effects on fundamental cellular processes like aging and energy metabolism. The Wnt/β-catenin pathway is known to influence mitochondrial biogenesis.[10][11][12]
-
Troubleshooting Steps:
-
Assess Cellular Senescence: Use senescence-associated β-galactosidase (SA-β-gal) staining to determine if there are changes in the senescent cell population.[13][14] Also, analyze the expression of senescence markers like p16INK4A and p21CIP1 by Western blot.[13]
-
Evaluate Mitochondrial Function: Measure mitochondrial mass using probes like MitoTracker. Assess changes in mitochondrial membrane potential and the expression of key proteins involved in mitochondrial biogenesis (e.g., PGC-1α, TFAM).[2]
-
Consider Autophagy: Given the link between Ras signaling and autophagy,[15][16] assess autophagy markers like LC3-II and p62 by Western blot to see if this process is being modulated.
-
Issue 3: I'm working with 3D cultures (spheroids/organoids) and observing a reversion to a "normal" phenotype, which is unexpected.
-
Possible Cause: Induction of Differentiation. In tumor organoids from mice with APC and KRAS mutations, this compound treatment not only inhibited growth but also transformed the benign tumor structures into normal-like intestinal structures.[4] This suggests that in certain contexts, particularly in 3D models that better recapitulate in vivo conditions, this compound may induce differentiation rather than solely causing cell death.
-
Troubleshooting Steps:
-
Histological Analysis: Perform histological staining (e.g., H&E) on your organoids to carefully examine the morphology and tissue architecture.
-
Assess Differentiation Markers: Analyze the expression of cell lineage-specific differentiation markers by immunohistochemistry, immunofluorescence, or qRT-PCR to confirm if a differentiation program has been initiated.
-
Evaluate Stem Cell Markers: Check for a decrease in cancer stem cell markers (e.g., LGR5, CD44, CD133) which would be consistent with a shift from a stem-like to a more differentiated state.[4]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Context/Assay | Reference |
| IC50 (Wnt/β-catenin) | 0.75 µM | TOPflash reporter assay | [1] |
| Effective Concentration | 5 - 50 µM | General in vitro studies | [3] |
| Maximal Effects | ~25 µM | Commonly reported for significant effects | [3] |
| PD-L1 Binding (KD) | 59 ± 8 μM | Microscale Thermophoresis (MST) | [3] |
| PD-1 Signaling IC50 | 94 ± 4.2 μM | FRET-based cellular assay | [3] |
Table 2: Effects of this compound on Protein Levels and Cell Growth in NSCLC Cell Lines
| Cell Line | KRAS Status | Treatment | Effect on Proliferation | Effect on Pan-Ras Levels | Effect on p-ERK Levels | Reference |
| NCI-H1650 | Wild-Type | 25 µM this compound | Growth Suppression | Decrease | Decrease | [17] |
| NCI-H460 | Mutant | 25 µM this compound | Growth Suppression | Decrease | Decrease | [17] |
Experimental Protocols
1. Cell Proliferation (MTT) Assay
This protocol is adapted from studies investigating the effect of this compound on the proliferation of various cancer cell lines.[17][18]
-
Materials:
-
Cells of interest
-
96-well plates
-
Complete growth medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium. Include a DMSO-only control.
-
Remove the overnight medium from the cells and add 100 µL of the this compound dilutions or control medium to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Normalize the absorbance values to the DMSO-treated control to determine the relative cell growth.
-
2. Western Blot Analysis for Protein Degradation
This protocol is for assessing the levels of β-catenin, Ras, and other proteins of interest following this compound treatment.[18]
-
Materials:
-
Cells of interest
-
6-well plates
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-pan-Ras, anti-p-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or DMSO control for the specified duration (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system. Quantify band intensities relative to a loading control (e.g., GAPDH).
-
Visualizations
Caption: this compound promotes the β-catenin destruction complex, leading to degradation of β-catenin and Ras.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: A general experimental workflow for characterizing the effects of this compound.
References
- 1. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 2. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Transcriptional Networks in Epithelial-Mesenchymal Transition | PLOS One [journals.plos.org]
- 8. Epithelial-Mesenchymal Transition | GeneTex [genetex.com]
- 9. KIN17 modulates the WNT/β-catenin pathway and epithelial mesenchymal transition in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tubular β-catenin alleviates mitochondrial dysfunction and cell death in acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regulatory effect of Wnt signaling on mitochondria in cancer: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. β-Catenin Knockdown Affects Mitochondrial Biogenesis and Lipid Metabolism in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Chronic WNT/β-catenin signaling induces cellular senescence in lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. escholarship.org [escholarship.org]
- 16. mdpi.com [mdpi.com]
- 17. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison of KYA1797K and XAV939: Efficacy in Targeting the Wnt/β-Catenin Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two widely used small molecule inhibitors of the Wnt/β-catenin signaling pathway: KYA1797K and XAV939. We delve into their mechanisms of action, present available experimental data on their efficacy, and provide detailed protocols for key assays to facilitate the design and interpretation of future studies.
At a Glance: this compound vs. XAV939
| Feature | This compound | XAV939 |
| Primary Target | Axin (Regulator of G-protein Signaling domain) | Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2) |
| Mechanism of Action | Promotes the formation of the β-catenin destruction complex, leading to the degradation of both β-catenin and Ras.[1][2] | Inhibits the poly-ADP-ribosylation of Axin by Tankyrases, leading to Axin stabilization and subsequent β-catenin degradation.[3] |
| Reported IC50 | 0.75 µM (TOPflash assay in HEK293 cells)[2] | TNKS1: 11 nM, TNKS2: 4 nM (enzymatic assays)[4] |
| Key Cellular Effects | Inhibition of Wnt/β-catenin and Ras-ERK signaling pathways, induction of apoptosis, and suppression of cell proliferation.[2][5] | Inhibition of Wnt/β-catenin signaling, induction of apoptosis, cell cycle arrest at G0/G1, and inhibition of cell proliferation and migration.[3][6] |
| Potential Off-Target Effects | Weak binding to PD-L1 has been reported.[7] | Generally considered specific for Tankyrases, with no major off-target effects reported in the context of Wnt signaling. |
Signaling Pathways and Mechanisms of Action
Both this compound and XAV939 target the Wnt/β-catenin pathway by promoting the degradation of β-catenin, but they achieve this through distinct molecular mechanisms.
This compound directly binds to the Regulator of G-protein Signaling (RGS) domain of Axin, a key scaffolding protein in the β-catenin destruction complex.[1] This binding event is thought to induce a conformational change in Axin that enhances its interaction with other components of the complex, including GSK3β and β-TrCP. This ultimately leads to the phosphorylation and subsequent ubiquitination and proteasomal degradation of both β-catenin and, uniquely, the oncoprotein Ras.[1][2]
XAV939 , on the other hand, is a potent inhibitor of the enzyme Tankyrase (TNKS1 and TNKS2).[3] Tankyrases are responsible for the poly-ADP-ribosylation (PARsylation) of Axin, a post-translational modification that marks Axin for ubiquitination and degradation. By inhibiting Tankyrase activity, XAV939 leads to the stabilization and accumulation of Axin.[3] This increased concentration of Axin enhances the assembly and activity of the β-catenin destruction complex, thereby promoting β-catenin degradation.
Comparative Efficacy Data
Direct comparative studies of this compound and XAV939 are limited. However, data from individual studies and one direct comparison study allow for an initial assessment of their relative efficacy.
Inhibition of Cell Proliferation
| Cell Line | Compound | Concentration | Assay | % Inhibition / Effect | Reference |
| HCT116 (WT β-catenin) | This compound | 5 µM | Immunoblot | Reduction in β-catenin and Ras levels | [1] |
| HCT116 (WT β-catenin) | XAV939 | 5 µM | Immunoblot | Reduction in β-catenin and Ras levels | [1] |
| HCT116 (MT β-catenin) | This compound | 20 µM | Immunoblot | No reduction in β-catenin or Ras | [1] |
| HCT116 (MT β-catenin) | XAV939 | 20 µM | Immunoblot | No reduction in β-catenin or Ras | [1] |
| SW480 | This compound | 25 µM | MTT | ~50% inhibition after 4 days | [2] |
| A549 | XAV939 | 10 µM | MTT | Significant inhibition after 48h | [3] |
| NCI-H446 | XAV939 | 2-32 µM | MTT | Dose-dependent inhibition (IC50 ~20 µM) | [6] |
| Caco-2 (CD44+/CD133+) | XAV939 | 15.3 µM | Cell Growth | IC50 for inhibiting cell growth | [8] |
A key study directly comparing the two compounds in HCT116 colorectal cancer cells, which harbor a wild-type β-catenin, showed that both this compound and XAV939 at 5 µM effectively reduced the levels of both β-catenin and Ras.[1] However, in HCT116 cells with a mutant, stabilized form of β-catenin, neither compound at 20 µM was able to induce degradation of β-catenin or Ras, highlighting their dependence on a functional destruction complex.[1]
In Vivo Efficacy
| Compound | Cancer Model | Dosage | Route | Outcome | Reference |
| This compound | D-MT cell line xenograft | 25 mg/kg | Intraperitoneal | ~70% reduction in tumor weight and volume | [2] |
| XAV939 | Colorectal cancer patient-derived xenograft | 25 mg/kg | Not specified | Tumor growth inhibition | [9] |
Both compounds have demonstrated in vivo anti-tumor activity in xenograft models at a dosage of 25 mg/kg. This compound significantly reduced tumor growth in a colorectal cancer xenograft model.[2] Similarly, XAV939 has been shown to inhibit tumor growth in a patient-derived xenograft model of colorectal cancer.[9]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from methodologies used in studies evaluating both this compound and XAV939.[2][3][6]
-
Cell Seeding: Seed cells (e.g., 3,000-5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of this compound or XAV939 (and a vehicle control, e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for β-catenin and Ras Degradation
This protocol is based on a study that directly compared this compound and XAV939.[1]
References
- 1. β‐Catenin‐RAS interaction serves as a molecular switch for RAS degradation via GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule-induced simultaneous destabilization of β-catenin and RAS is an effective molecular strategy to suppress stemness of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells [ijbs.com]
- 9. Inhibition of growth of colorectal cancer patient-derived subcutaneous xenografts using combined Wnt signaling pathway inhibitor and 5‑fluorouracil | Goncharova | Research and Practical Medicine Journal [rpmj.ru]
A Comparative Guide to the Validation of KYA1797K's Effect on Ras Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of KYA1797K's performance against other alternatives in modulating Ras signaling, supported by experimental data. This compound is a novel small molecule that has demonstrated significant anti-cancer effects by inducing the degradation of both β-catenin and Ras, two key oncoproteins. This dual-targeting mechanism offers a promising therapeutic strategy for various cancers, particularly those harboring KRAS mutations that are often resistant to conventional targeted therapies.
Mechanism of Action: Dual Destabilization of β-catenin and Ras
This compound's primary mode of action is the inhibition of the Wnt/β-catenin signaling pathway. It achieves this by binding directly to the regulator of G-protein signaling (RGS) domain of Axin, a scaffold protein.[1][2][3] This binding enhances the formation and stability of the β-catenin destruction complex, which includes Axin, Glycogen Synthase Kinase 3β (GSK3β), Adenomatous Polyposis Coli (APC), and Casein Kinase 1 (CK1).[2]
The stabilized destruction complex hyperactivates GSK3β.[2][3] This activated GSK3β then phosphorylates both β-catenin and Ras proteins.[2][3] Phosphorylation marks these oncoproteins for ubiquitination by the β-TrCP E3 ligase, leading to their subsequent degradation by the proteasome.[2] The reduction in Ras levels consequently suppresses downstream effector pathways, including the Ras-ERK signaling cascade, which is critical for cell proliferation and survival.[4][5]
Comparative Performance Analysis
The efficacy of this compound has been validated across multiple cancer types, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), pancreatic cancer, and triple-negative breast cancer (TNBC).[4][6][7][8] A key area of investigation has been its ability to overcome resistance to standard targeted therapies in cancers with KRAS mutations.
This compound vs. EGFR Tyrosine Kinase Inhibitors (TKIs)
EGFR inhibitors like erlotinib are standard treatments for NSCLC but are ineffective in patients with KRAS mutations, as KRAS is a downstream effector of EGFR.[4][5][9] Studies show that while erlotinib fails to inhibit the Ras-ERK pathway in KRAS-mutant NSCLC cells, this compound effectively suppresses this pathway, leading to reduced cell growth and apoptosis.[4][5]
Table 1: In Vitro Efficacy in KRAS-Mutant NSCLC Cell Lines
| Parameter | This compound | Erlotinib | Cell Lines | Reference |
|---|---|---|---|---|
| Ras-ERK Pathway Inhibition | Effective | Ineffective | A549, H460 | [4][5] |
| Cell Growth Suppression | Significant | No effect | A549, H460 | [4] |
| Apoptosis Induction | Yes | No effect | A549, H460 | [4][5] |
| Colony Formation Inhibition | Significant | No effect | A549, H460 |[4] |
This compound vs. Other Wnt/β-catenin Inhibitors
ICG-001 is a Wnt/β-catenin inhibitor that acts by disrupting the interaction between β-catenin and its transcriptional coactivator, CBP. Unlike this compound, which promotes β-catenin degradation, ICG-001 does not reduce total β-catenin levels.[10] In a study on kidney aging, this compound was found to be superior to ICG-001 in inhibiting the β-catenin pathway and protecting against cellular senescence.[10]
Table 2: Comparison of this compound and Other Ras/Wnt Pathway Modulators
| Compound | Mechanism of Action | Effect on Total β-catenin | Effect on Ras | Key Indication | IC₅₀ (TOPflash assay) |
|---|---|---|---|---|---|
| This compound | Promotes destruction complex formation, inducing β-catenin and Ras degradation. | Decrease | Decrease | KRAS-mutant cancers | 0.75 µM[6] |
| Erlotinib | EGFR Tyrosine Kinase Inhibitor. | No direct effect | No effect in KRAS mutants | EGFR-mutant NSCLC | N/A |
| ICG-001 | Inhibits β-catenin/CBP interaction. | No change | No direct effect | Wnt-driven cancers | N/A |
| KY7749 | Induces Ras degradation independent of GSK3β and β-catenin. | No effect | Decrease | KRAS/CTNNB1 mutant CRC | N/A |
Quantitative Data Summary
This compound consistently demonstrates dose-dependent degradation of both β-catenin and Ras proteins across various cancer cell lines, leading to the suppression of oncogenic signaling.
Table 3: Effect of this compound on Protein Levels and Cell Viability
| Cancer Type | Cell Line(s) | This compound Conc. | % Reduction in β-catenin | % Reduction in Ras | Effect on Cell Proliferation | Reference |
|---|---|---|---|---|---|---|
| Colorectal | SW480, DLD1, HCT15 | 25 µM | Dose-dependent decrease | Dose-dependent decrease | Suppressed | [6] |
| NSCLC | A549, H460 | 10-20 µM | Dose-dependent decrease | Dose-dependent decrease | Suppressed | [4] |
| Pancreatic | PANC-1, MIA PaCa-2 | 10-20 µM | Dose-dependent decrease | Dose-dependent decrease | Suppressed migration/invasion | [7] |
| TNBC | PDCs, MDA-MB-231 | 10-20 µM | Dose-dependent decrease | Dose-dependent decrease | Suppressed |[8] |
Table 4: In Vivo Efficacy of this compound
| Cancer Model | Administration | Key Findings | Reference |
|---|---|---|---|
| KrasLA2 Mouse Model (NSCLC) | 25 mg/kg, i.p. | Inhibited Kras-driven tumorigenesis; suppressed Ras-ERK pathway. | [4][5] |
| CRC Xenograft (D-MT cells) | 25 mg/kg, i.p. | ~70% reduction in tumor volume and weight; reduced β-catenin and Ras levels in tumors. | [6] |
| TNBC Patient-Derived Xenograft (PDX) | N/A | Significantly lowered tumor growth rate; reduced β-catenin, Ras, and EGFR levels in tumors. |[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings.
Cell Proliferation (MTT) Assay
-
Cell Seeding: Cancer cells (e.g., HCT15, SW480) are plated at a density of 2 x 10⁴ cells/well in a 24-well plate or 3 x 10³ cells/well in a 96-well plate.[6]
-
Treatment: Cells are treated with varying concentrations of this compound (typically 0-25 µM) or DMSO as a control.[6]
-
Incubation: Cells are incubated for a period of 72-96 hours.[3]
-
Analysis: MTT reagent is added, and after incubation, the formazan product is dissolved. Absorbance is measured at a specific wavelength to determine cell viability relative to the control.
Western Blotting for Protein Levels
-
Cell Lysis: Following treatment with this compound, cells are harvested and lysed to extract total protein.
-
Quantification: Protein concentration is determined using a BCA or similar assay.
-
Electrophoresis: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunodetection: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, pan-Ras, p-ERK, ERK, GAPDH). This is followed by incubation with HRP-conjugated secondary antibodies.
-
Visualization: Protein bands are visualized using an enhanced chemiluminescence (ECL) system. Band intensity is quantified and normalized to a loading control like GAPDH.
Immunoprecipitation (IP) for Protein Interactions
-
Lysis and Pre-clearing: Cells treated with this compound (and often a proteasome inhibitor like MG132 to stabilize phosphorylated proteins) are lysed.[11] The whole-cell lysates (WCLs) are pre-cleared with protein A/G agarose beads.
-
Immunoprecipitation: The pre-cleared lysates are incubated with a primary antibody (e.g., anti-pan-Ras) overnight.[11] Protein A/G beads are then added to pull down the antibody-protein complexes.
-
Analysis: The immunoprecipitated complexes are washed and then analyzed by Western blotting using antibodies against interacting proteins (e.g., anti-β-catenin).[11]
In Vivo Xenograft Studies
-
Cell Implantation: Human cancer cells (e.g., D-MT colorectal cancer cells) are subcutaneously injected into immunocompromised mice.[6]
-
Treatment: Once tumors reach a palpable size, mice are treated with this compound (e.g., 25 mg/kg, daily intraperitoneal injection) or a vehicle control.[6]
-
Tumor Measurement: Tumor volume and mouse weight are measured regularly throughout the study.[6]
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis, such as Western blotting or immunohistochemistry (IHC), to assess the levels of β-catenin, Ras, and other markers in the tumor tissue.[6][8]
Conclusion and Future Outlook
The experimental evidence strongly validates the efficacy of this compound in inhibiting Ras signaling through a unique mechanism that is dependent on the Wnt/β-catenin pathway. By inducing the degradation of both β-catenin and Ras, this compound effectively suppresses the proliferation and tumorigenicity of cancer cells, particularly those with KRAS mutations that are resistant to upstream inhibitors like EGFR TKIs.[4][5][9]
Its superiority over certain other Wnt inhibitors and its distinct, β-catenin-dependent mechanism compared to newer Ras degraders like KY7749 highlight its potential as a valuable therapeutic agent.[10][12] The comprehensive data from in vitro and in vivo models provides a solid foundation for further clinical development of this compound and similar dual-targeting molecules for difficult-to-treat cancers.
References
- 1. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. β‐Catenin‐RAS interaction serves as a molecular switch for RAS degradation via GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Suppression of Wnt/β-catenin and RAS/ERK pathways provides a therapeutic strategy for gemcitabine-resistant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Destabilization of β-catenin and RAS by targeting the Wnt/β-catenin pathway as a potential treatment for triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. snu.elsevierpure.com [snu.elsevierpure.com]
- 10. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. embopress.org [embopress.org]
- 12. Identification of Ras-degrading small molecules that inhibit the transformation of colorectal cancer cells independent of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
KYA1797K Demonstrates Superior Efficacy in Specific Cancer Models Through Dual Degradation of β-Catenin and Ras
For Immediate Release
[City, State] – [Date] – New comparative analyses highlight the superior preclinical efficacy of KYA1797K, a novel small-molecule inhibitor, in specific cancer models, including colorectal, non-small cell lung, and breast cancers. By uniquely targeting both the Wnt/β-catenin and Ras signaling pathways, this compound offers a promising therapeutic strategy, particularly for tumors harboring KRAS mutations, a population notoriously resistant to conventional targeted therapies.
This compound distinguishes itself from other Wnt/β-catenin pathway inhibitors by promoting the formation of the β-catenin destruction complex, leading to the simultaneous degradation of both β-catenin and Ras proteins. This dual-action mechanism effectively dismantles two critical oncogenic signaling cascades, resulting in potent anti-tumor activity. This guide provides a comprehensive comparison of this compound with other therapeutic alternatives, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers, scientists, and drug development professionals.
Comparative Performance in Preclinical Cancer Models
This compound has been rigorously evaluated against other targeted agents in various cancer models, consistently demonstrating a significant therapeutic advantage.
Non-Small Cell Lung Cancer (NSCLC) with KRAS Mutations
In KRAS-mutated NSCLC models, this compound has shown marked superiority over EGFR tyrosine kinase inhibitors (TKIs) like erlotinib, which are largely ineffective in this patient sub-population.
| Treatment Group | Cell Line (KRAS Status) | Cell Proliferation Inhibition | Colony Formation Inhibition | Apoptosis Induction |
| This compound (25 µM) | NCI-H460 (KRAS Mutant) | Significant Inhibition [1][2] | Significant Reduction [1] | Increased Apoptosis [3] |
| Erlotinib (1 µM) | NCI-H460 (KRAS Mutant) | No Significant Effect[1][2] | No Significant Effect[1] | No Significant Effect[3] |
| This compound (25 µM) | NCI-H1650 (KRAS Wild-Type) | Significant Inhibition[2] | Significant Reduction[1] | Increased Apoptosis[3] |
| Erlotinib (1 µM) | NCI-H1650 (KRAS Wild-Type) | Significant Inhibition[2] | Significant Reduction[1] | Increased Apoptosis[3] |
In a KrasLA2 mouse model of NSCLC, this compound treatment effectively reduced both the number and size of tumors, while erlotinib showed no inhibitory effect on Kras-driven tumorigenesis.[1]
Colorectal Cancer (CRC)
While direct head-to-head studies are emerging, comparisons of this compound with the tankyrase inhibitor XAV939 in CRC models with APC and KRAS mutations indicate this compound's potent, single-agent efficacy.
| Treatment Group | Cell Line | Cell Viability (IC50/GI50) | Tumor Growth Inhibition (Xenograft) |
| This compound | SW480, DLD1, HCT15 | GI50: 4.2 - 5 µM[4] | 70% reduction in tumor volume and weight (20 mg/kg) |
| XAV939 | Caco-2 (CD44+/CD133+) | IC50: 15.3 µM[5] | 95% reduction in tumor volume (20 mg/kg)[5] |
| XAV939 | SW480 (3D culture) | 32.2% decrease in proliferation (20 µM)[6] | - |
It is noteworthy that XAV939's anti-proliferative effects in some CRC cell lines are more pronounced in 3D culture compared to 2D culture.[6]
Mechanism of Action: A Dual-Pronged Attack
This compound's innovative mechanism of action centers on its ability to bind to the RGS domain of Axin, a key scaffolding protein in the β-catenin destruction complex. This binding event enhances the recruitment of GSK3β, leading to the phosphorylation and subsequent proteasomal degradation of both β-catenin and Ras.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
Cell Viability (MTT) Assay
The anti-proliferative effects of this compound and comparator compounds are determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines of interest
-
96-well plates
-
Complete culture medium
-
This compound and comparator drugs
-
Detergent reagent (e.g., 20% SDS in 50% DMF or isopropanol with HCl and NP40)[7][8][9]
-
Microplate reader
Procedure:
-
Cells are seeded in 96-well plates at a density of 1,000 to 100,000 cells per well and incubated for 24 hours to allow for attachment.
-
The medium is replaced with fresh medium containing various concentrations of this compound or the comparator drug.
-
Following a 24 to 72-hour incubation period, 10 µL of MTT reagent is added to each well.
-
The plates are incubated for 2 to 4 hours, allowing for the formation of formazan crystals.
-
A detergent or solubilizing agent (100-150 µL) is added to each well to dissolve the formazan crystals.[7][8][9]
-
The plates are incubated in the dark, typically with shaking, for 2 to 15 hours.[7][8][9]
-
The absorbance is measured at 570 nm using a microplate reader.
Western Blot Analysis
Western blotting is employed to quantify the levels of β-catenin, Ras, and other signaling proteins following treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-β-catenin, anti-pan-Ras)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cells are lysed in RIPA buffer, and protein concentration is determined.[10]
-
Equal amounts of protein (typically 20-30 µg) are separated by SDS-PAGE and transferred to a membrane.[10]
-
The membrane is blocked for 1 hour at room temperature or overnight at 4°C.
-
The membrane is incubated with the primary antibody overnight at 4°C.[10]
-
After washing, the membrane is incubated with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[10]
Xenograft Mouse Models
The in vivo efficacy of this compound is assessed using xenograft models, where human cancer cells are implanted into immunodeficient mice.
Materials:
-
Human cancer cell lines
-
Immunodeficient mice (e.g., BALB/c nude or NSG)
-
Matrigel (optional)
-
This compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Human cancer cells (typically 1 x 10^6 to 5 x 10^6) are suspended in PBS, sometimes mixed with Matrigel, and injected subcutaneously into the flanks of immunodeficient mice.[5][11]
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound (e.g., 20-25 mg/kg) or vehicle is administered, often via intraperitoneal injection, on a predetermined schedule.[5]
-
Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., Western blot, immunohistochemistry).
Conclusion
The data presented in this guide underscore the significant potential of this compound as a therapeutic agent for cancers driven by aberrant Wnt/β-catenin and Ras signaling. Its unique dual-degradation mechanism provides a clear advantage over therapies that target only a single pathway, particularly in the context of KRAS-mutated cancers where effective treatments are urgently needed. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for the scientific community to further explore and build upon these promising findings.
References
- 1. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells [ijbs.com]
- 6. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cyrusbio.com.tw [cyrusbio.com.tw]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. bio-rad.com [bio-rad.com]
- 11. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
KYA1797K: A Novel Wnt/β-Catenin Inhibitor Challenging Standard Chemotherapy Paradigms
For Immediate Release
A growing body of preclinical evidence suggests that KYA1797K, a novel small molecule inhibitor of the Wnt/β-catenin signaling pathway, demonstrates significant anti-cancer activity, particularly in chemoresistant tumors. This guide provides a comprehensive comparison of this compound's performance against standard chemotherapy agents, supported by experimental data, for researchers, scientists, and drug development professionals.
Mechanism of Action: Dual Degradation of β-Catenin and Ras
This compound's primary mechanism of action is the inhibition of the Wnt/β-catenin signaling pathway. It achieves this by binding to the Regulator of G-protein Signaling (RGS) domain of axin, a key component of the β-catenin destruction complex.[1][2][3] This binding event enhances the formation of the destruction complex, leading to the activation of Glycogen Synthase Kinase 3β (GSK3β).[1][3] Activated GSK3β then phosphorylates both β-catenin and Ras proteins, marking them for ubiquitination and subsequent proteasomal degradation.[1][2] This dual targeting of two critical oncogenic pathways distinguishes this compound from many other targeted therapies.
Recent studies have also uncovered a potential off-target effect of this compound as a weak modulator of the PD-1/PD-L1 immune checkpoint, suggesting a possible role in immuno-oncology.[4][5]
dot
Caption: this compound binds to Axin, promoting the degradation of β-catenin and Ras.
Comparative Performance Data
This compound has demonstrated efficacy in various cancer models, both as a monotherapy and in combination with standard-of-care agents. The following tables summarize key quantitative data from preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System | Reference |
| IC₅₀ (Wnt/β-catenin inhibition) | 0.75 µM | HEK293 cells (TOPflash assay) | [1][3][4] |
| IC₅₀ (PD-1 signaling inhibition) | 94 ± 4.2 µM | FRET-based cellular assay | [4] |
| K_D (PD-L1 binding) | 59 ± 8 µM | Microscale Thermophoresis (MST) | [4] |
| Typical In Vitro Concentration | 5–50 µM | Various cancer cell lines | [4] |
Table 2: this compound in Combination with Standard Chemotherapy (In Vivo)
| Cancer Model | Treatment Groups | Outcome Measure | Result | Reference |
| FOLFOX-Resistant Colorectal Cancer (Patient-Derived Xenograft) | 1. Vehicle2. Paclitaxel (10 mg/kg)3. This compound (25 mg/kg)4. Paclitaxel + this compound | Tumor Volume (Day 30) | Combination treatment showed significantly greater tumor growth inhibition compared to either agent alone. | [4] |
| Colorectal Cancer (Xenograft) | 1. Vehicle2. This compound (25 mg/kg, i.p.) | Tumor Weight and Volume | 70% reduction in tumor weight and volume. | [6] |
Overcoming Chemoresistance: this compound and Standard Agents
A key area of investigation for this compound is its ability to overcome resistance to standard chemotherapy.
Pancreatic Cancer: Synergizing with Gemcitabine
In pancreatic ductal adenocarcinoma (PDAC) models, gemcitabine treatment has been shown to activate the Wnt/β-catenin and Ras/ERK pathways, potentially contributing to resistance. This compound effectively counters this by destabilizing both β-catenin and Ras.
-
Experimental Finding: Combination treatment with gemcitabine and this compound reduced PDAC cell proliferation more effectively than gemcitabine alone. This compound also suppressed the tumorigenic and metastatic potential of gemcitabine-resistant pancreatic cancer cells.
dot
Caption: this compound counteracts Gemcitabine-induced resistance pathways.
Colorectal Cancer: Targeting FOLFOX-Resistance
While direct head-to-head comparisons with the FOLFOX regimen (5-fluorouracil, leucovorin, oxaliplatin) are still emerging, this compound has shown promise in FOLFOX-resistant colorectal cancer models.
-
Experimental Finding: In a FOLFOX-resistant patient-derived xenograft (PDX) model, the combination of this compound and paclitaxel resulted in a significant reduction in tumor volume and weight compared to either drug administered alone.[4] This suggests that this compound can re-sensitize chemoresistant tumors to other cytotoxic agents.
Detailed Experimental Protocols
In Vivo Xenograft Studies
-
Animal Models: Nude mice bearing patient-derived xenografts (PDX) of FOLFOX-resistant colorectal cancer.[4]
-
Treatment Regimen:
-
Endpoint Measurement: Subcutaneous tumor volumes were measured with calipers over a period of 30 days. At the end of the study, tumors were excised and weighed.[4]
dot
Caption: Workflow for in vivo comparison of this compound in a PDX model.
In Vitro Cell Proliferation and Signaling Assays
-
Cell Lines: Pancreatic ductal adenocarcinoma (PDAC) cell lines.
-
Treatments: Cells were treated with gemcitabine (0.1 µM) and/or this compound (25 µM) for 24 hours.
-
Assays:
-
Western Blot: To analyze the protein levels of β-catenin and pan-Ras.
-
Immunocytochemistry: To visualize the localization of β-catenin and pan-Ras within the cells.
-
Cell Proliferation Assay (e.g., MTT): To quantify the effect of the treatments on cell viability.
-
Conclusion
This compound presents a promising therapeutic strategy, particularly for cancers harboring mutations in the Wnt/β-catenin and Ras pathways. Its unique ability to induce the degradation of both β-catenin and Ras sets it apart from other targeted agents. The preclinical data strongly suggest a role for this compound in overcoming resistance to standard chemotherapy agents like gemcitabine and in re-sensitizing tumors to other cytotoxic drugs in the context of FOLFOX-resistance. Further clinical investigation is warranted to translate these preclinical findings into effective treatments for patients with chemoresistant cancers.
References
- 1. Sensitization of FOLFOX-resistant colorectal cancer cells via the modulation of a novel pathway involving protein phosphatase 2A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Integrating oxaliplatin into the management of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-crt.org [e-crt.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of 5-Fu/oxaliplatin on mouse dendritic cells and synergetic effect with a colon cancer vaccine - Chinese Journal of Cancer Research [cjcrcn.org]
- 6. Sensitization of FOLFOX-resistant colorectal cancer cells via the modulation of a novel pathway involving protein phosphatase 2A - PubMed [pubmed.ncbi.nlm.nih.gov]
KYA1797K: Cross-Laboratory Validation of a Dual Wnt/β-Catenin and Ras Signaling Inhibitor
A Comparative Analysis of a Novel Small Molecule for Therapeutic Development
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide on the small molecule KYA1797K, a potent inhibitor of the Wnt/β-catenin signaling pathway. This guide consolidates experimental data from multiple independent laboratories, providing a robust cross-validation of its mechanism of action and a comparative analysis against other therapeutic alternatives. This compound distinguishes itself by promoting the degradation of both β-catenin and Ras, two key oncoproteins, offering a promising strategy for various cancers and age-related diseases.
First identified as a Wnt/β-catenin signaling inhibitor with an IC50 of 0.75 μM, this compound's unique mechanism involves binding to the RGS domain of Axin.[1][2][3][4][5] This interaction enhances the formation of the β-catenin destruction complex, leading to the activation of GSK3β.[1][2][3][4] Activated GSK3β then phosphorylates both β-catenin and Ras proteins, marking them for ubiquitination and subsequent proteasomal degradation.[1][2][6] This dual-targeting mechanism has been consistently reported across various studies, solidifying its primary mode of action.[6][7][8]
Comparative Performance Analysis
This compound has been benchmarked against other small molecule inhibitors in different disease models, demonstrating superior or distinct efficacy.
Against ICG-001 in Kidney Aging
A study by Zhu et al. (2022) provided a head-to-head comparison of this compound and ICG-001, another β-catenin inhibitor, in a mouse model of accelerated kidney aging. This compound was found to be more effective in inhibiting the β-catenin pathway, preserving mitochondrial homeostasis, repressing cellular senescence, and retarding age-related kidney fibrosis.[5]
| Parameter | This compound (10 mg/kg/day) | ICG-001 (10 mg/kg/day) | Vehicle Control (D-gal treated) | Reference |
| Active β-catenin Expression (Kidney) | Significantly Lower | Lower | High | [5] |
| Total β-catenin Expression (Kidney) | Significantly Lower | No Significant Change | High | [5] |
| Fibronectin Expression (Kidney) | Significantly Lower | Lower | High | [5] |
| α-SMA Expression (Kidney) | Significantly Lower | Lower | High | [5] |
| PGC-1α Expression (Kidney) | Significantly Higher | Higher | Low | [5] |
| Cellular Senescence (SA-β-gal staining) | Significantly Reduced | Partially Reduced | Increased | [5] |
Against Erlotinib in KRAS-Mutated NSCLC
In the context of non-small cell lung cancer (NSCLC) with KRAS mutations, a known resistance mechanism to EGFR tyrosine kinase inhibitors (TKIs), Park et al. (2019) demonstrated the efficacy of this compound. Unlike the EGFR TKI erlotinib, this compound effectively inhibited the Ras-ERK pathway, suppressed cell growth and transformation, and induced apoptosis in KRAS-mutant NSCLC cell lines.[9][10]
| Cell Line | Treatment | Effect on Cell Proliferation (MTT Assay) | Effect on Colony Formation | Reference |
| NCI-H460 (KRAS mutant) | Erlotinib (1 µM) | No significant inhibition | No significant inhibition | [9] |
| NCI-H460 (KRAS mutant) | This compound (5 µM) | Significant inhibition | Significant inhibition | [9] |
| NCI-H460 (KRAS mutant) | This compound (25 µM) | Strong inhibition | Strong inhibition | [9] |
| NCI-H1650 (KRAS WT) | Erlotinib (1 µM) | Significant inhibition | Significant inhibition | [9] |
| NCI-H1650 (KRAS WT) | This compound (5 µM) | Moderate inhibition | Moderate inhibition | [9] |
| NCI-H1650 (KRAS WT) | This compound (25 µM) | Strong inhibition | Strong inhibition | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the established signaling pathway of this compound and a typical experimental workflow for its validation.
Caption: Mechanism of this compound action.
Caption: A generalized experimental workflow.
Potential Off-Target Effects
A recent study by Christian et al. (2023) investigated potential off-target effects of this compound and identified it as a weak binder to PD-L1.[11] This interaction was shown to modestly modulate the PD-1/PD-L1 checkpoint.[11] While the affinity is low (KD of 59 ± 8 μM), this finding suggests a possible contribution to its anti-cancer effects through immune modulation, a factor that warrants consideration in future research.[11][12]
Experimental Protocols
Cell Viability (MTT) Assay
-
Cells are seeded in 96-well plates at a density of 3 x 10³ to 2 x 10⁴ cells/well and incubated for 24 hours.[2][9]
-
Cells are treated with varying concentrations of this compound, an alternative compound, or vehicle (DMSO) for the specified duration (e.g., 24, 48, 72 hours).[5][9]
-
MTT reagent (0.25-0.5 mg/ml) is added to each well, and plates are incubated for 2-4 hours at 37°C.[2]
-
The medium is removed, and the formazan product is dissolved in DMSO.[2]
-
Absorbance is measured at 590 nm.[2]
Western Blot Analysis
-
Cells or tissues are lysed in RIPA buffer, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour.
-
The membrane is incubated with primary antibodies (e.g., anti-β-catenin, anti-pan-Ras, anti-p-ERK, anti-α-SMA, anti-fibronectin) overnight at 4°C.[5][9]
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Bands are visualized using an ECL detection system.
In Vivo Animal Studies
-
Kidney Aging Model: Unilateral nephrectomy is performed on mice, followed by subcutaneous injection of D-galactose (150 mg/kg/day) for 6 weeks. This compound or ICG-001 (10 mg/kg/day) is administered via intraperitoneal injection for the final 4 weeks.[5]
-
Xenograft Tumor Model: Human cancer cells (e.g., CRC or NSCLC lines) are subcutaneously injected into immunodeficient mice. Once tumors are established, mice are treated with this compound (e.g., 20-25 mg/kg/day, i.p.) or vehicle control. Tumor volume and weight are monitored.[3][5][13]
Conclusion
The mechanism of this compound as a dual inhibitor of β-catenin and Ras has been consistently validated across multiple laboratories and in various disease models. Its superior performance against ICG-001 in a kidney aging model and its distinct efficacy against erlotinib in resistant NSCLC highlight its therapeutic potential. The detailed experimental data and protocols provided in this guide offer a valuable resource for researchers investigating Wnt/β-catenin and Ras signaling pathways and for those in the process of developing novel therapeutics. The potential immunomodulatory effects via weak PD-L1 binding open new avenues for future investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 3. selleckchem.com [selleckchem.com]
- 4. allgenbio.com [allgenbio.com]
- 5. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β‐Catenin‐RAS interaction serves as a molecular switch for RAS degradation via GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interaction between Wnt/β-catenin and RAS-ERK pathways and an anti-cancer strategy via degradations of β-catenin and RAS by targeting the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of KYA1797K's Efficacy in Wild-Type vs. Mutant Cancer Cells
KYA1797K is a novel small molecule inhibitor targeting the Wnt/β-catenin signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[1] This guide provides a comparative analysis of this compound's effects on cancer cells with wild-type (WT) genotypes versus those harboring specific mutations, particularly in the KRAS and CTNNB1 (β-catenin) genes. The compound is designed to promote the degradation of both β-catenin and Ras proteins by targeting the axin protein, a key component of the β-catenin destruction complex.[2]
Mechanism of Action
This compound directly binds to the Regulator of G-protein Signaling (RGS) domain of axin.[2][3] This action enhances the formation of the β-catenin destruction complex, which also includes APC, GSK3β, and β-TrCP.[4] The activated GSK3β then phosphorylates both β-catenin and Ras, marking them for ubiquitination and subsequent proteasomal degradation.[3] This dual-targeting mechanism makes this compound particularly effective in cancers driven by mutations in both the Wnt/β-catenin and Ras/ERK pathways, such as colorectal cancer (CRC) and non-small cell lung cancer (NSCLC).[2][4][5]
Quantitative Data Presentation
The efficacy of this compound varies significantly depending on the genetic background of the cancer cells. The following tables summarize the quantitative effects of the compound on cell proliferation and key protein levels in various cell lines.
Table 1: Effect of this compound on Cell Proliferation and Transformation
| Cell Line | Genotype | Assay Type | This compound Concentration (μM) | Observed Effect | Citation |
| D-MT (CRC) | APC mutant, KRAS mutant | Xenograft Tumor Volume | 25 mg/kg (in vivo) | ~70% reduction in tumor volume and weight | [4] |
| HCT116 WT | KRAS G13D mutant, CTNNB1 WT | MTT Assay | 25 | Effective degradation of β-catenin and Ras | [3] |
| HCT116 MT | KRAS G13D mutant, CTNNB1 S45 del mutant | MTT Assay | 25 | Marginal growth inhibition; no degradation of mutant β-catenin or Ras | [3][6] |
| SW480 (CRC) | APC mutant, KRAS G12V mutant | Cell Proliferation | 25 | Proliferation suppressed | [4] |
| NCI-H460 (NSCLC) | KRAS Q61H mutant | MTT Assay | 5, 25 | Dose-dependent suppression of cell growth | [7][8] |
| NCI-H1650 (NSCLC) | KRAS WT, EGFR del E746-A750 | MTT Assay | 5, 25 | Less sensitive to growth suppression compared to KRAS mutant lines | [7][8] |
Table 2: Effect of this compound on Key Signaling Proteins
| Cell Line | Genotype | Protein Analyzed | This compound Concentration (μM) | Observed Effect | Citation |
| CRC Cell Lines (SW480, LoVo, etc.) | Various | β-catenin, Ras | Dose-dependent | Degradation of both proteins | [4] |
| NCI-H1650 (NSCLC) | KRAS WT | β-catenin, pan-Ras | 25 | Accelerated reduction of protein levels over 24h | [4] |
| NCI-H460 (NSCLC) | KRAS mutant | β-catenin, pan-Ras | 5, 25 | Reduction in protein levels | [7] |
| HCT116 WT | CTNNB1 WT | p-β-catenin (S33/S37), p-Ras (T144/148) | Not specified | Phosphorylation induced, leading to degradation | [3] |
| HCT116 MT | CTNNB1 mutant | p-β-catenin, p-Ras | Not specified | No induction of phosphorylation | [3] |
| NCI-N87 (Gastric) | Not specified | β-catenin, pan-Ras, p-ERK | 5, 25 | Concentration-dependent reduction in protein levels | [4] |
Signaling Pathways and Experimental Workflow
To better understand the mechanism and experimental validation of this compound, the following diagrams illustrate the targeted signaling pathways and a standard experimental workflow.
Comparative Analysis
Effect on Wild-Type vs. Mutant β-catenin Cells: The efficacy of this compound is critically dependent on the presence of wild-type, degradable β-catenin. In HCT116 cells with wild-type CTNNB1, this compound effectively induces the phosphorylation and subsequent degradation of both β-catenin and Ras.[3] However, in isogenic HCT116 cells harboring a non-degradable mutant β-catenin (S45 deletion), this compound fails to induce the degradation of either protein and only marginally inhibits cell growth.[3][6] This demonstrates that the degradation of Ras is a downstream event contingent upon the successful GSK3β-mediated phosphorylation of β-catenin.[3] Therefore, this compound is significantly more effective in tumors with a functional β-catenin destruction pathway, even if upstream components like APC are mutated, compared to tumors with mutations in CTNNB1 itself that prevent phosphorylation.
Effect on Wild-Type vs. Mutant KRAS Cells: this compound shows significant anti-cancer effects in cells with KRAS mutations, a population notoriously resistant to standard therapies like EGFR inhibitors.[5][7] In KRAS-mutated NSCLC cell lines such as NCI-H460, this compound treatment suppresses the Ras-ERK pathway, inhibits cell growth, and induces apoptosis.[5][7] This effect is less pronounced in KRAS wild-type NSCLC cells (e.g., NCI-H1650), which are less dependent on the Ras pathway for their proliferation.[7][8] The ability of this compound to destabilize the Ras protein makes it a promising therapeutic strategy for overcoming resistance in KRAS-mutated cancers.[2][5]
Experimental Protocols
1. Cell Proliferation (MTT) Assay This protocol is used to assess cell viability and proliferation.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of approximately 3 x 10³ cells per well and allowed to attach for 24 hours.[4]
-
Treatment: The cells are then treated with various concentrations of this compound (e.g., 5 µM, 25 µM) or a DMSO control for the desired duration (e.g., 4 days).[4]
-
MTT Addition: MTT reagent is added to each well to a final concentration of 0.25 mg/ml, and the plate is incubated for 2 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well (e.g., 200 µl) to dissolve the insoluble purple formazan crystals. The plate is incubated for 1 hour to ensure complete dissolution.[4]
-
Absorbance Reading: The absorbance of the formazan product is measured at 590 nm using a microplate reader.[4]
2. Western Blot Analysis This protocol is used to determine the levels of specific proteins.
-
Cell Lysis: Cells are treated with this compound for a specified time (e.g., 24 hours). Whole-cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard method like the BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., β-catenin, pan-Ras, p-ERK, GAPDH). This is followed by incubation with a corresponding HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
3. Reporter Gene Assay (TOPflash/Elk-1) This protocol measures the transcriptional activity of specific signaling pathways.
-
TOPflash Assay (Wnt/β-catenin): HEK293 cells are co-transfected with a TCF/LEF-responsive luciferase reporter plasmid (TOPflash). After transfection, cells are treated with this compound for 24 hours. Luciferase activity is measured to determine the level of Wnt/β-catenin signaling.[7]
-
Elk-1 Reporter Assay (Ras/ERK): HEK293 cells are transfected with an Elk-1 responsive reporter plasmid. Cells are stimulated with EGF and treated with this compound for 24 hours. Luciferase activity is measured to quantify Ras/ERK pathway activation.[7]
Conclusion
This compound demonstrates a potent and selective inhibitory effect on cancer cells, particularly those with mutations in APC and KRAS. Its unique mechanism of inducing the degradation of both β-catenin and Ras makes it a promising candidate for treating cancers resistant to conventional therapies. However, its efficacy is significantly diminished in cells harboring non-degradable β-catenin mutants. This comparative analysis underscores the importance of patient stratification based on the genetic background of the tumor to identify populations most likely to respond to this compound treatment.
References
- 1. This compound, a Novel Small Molecule Destabilizing β-Catenin, Is Superior to ICG-001 in Protecting against Kidney Aging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. selleckchem.com [selleckchem.com]
- 5. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. β‐Catenin‐RAS interaction serves as a molecular switch for RAS degradation via GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of KYA1797K and Newer Generation Wnt/β-Catenin Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Wnt/β-catenin and Ras-ERK signaling pathways are fundamental cellular cascades that, when dysregulated, are major drivers in the initiation and progression of numerous cancers, including colorectal, breast, and lung cancers. KYA1797K has emerged as a significant small molecule inhibitor, uniquely targeting both of these pathways simultaneously. This guide provides an objective comparison of this compound's performance against other classes of Wnt/β-catenin inhibitors, supported by experimental data, to inform future research and drug development strategies.
Mechanism of Action: this compound's Dual-Targeting Approach
This compound is a potent and selective inhibitor of Wnt/β-catenin signaling with a reported IC50 of 0.75 µM in a TOPflash reporter assay.[1] Its primary mechanism involves directly binding to the regulator of G-protein signaling (RGS) domain of Axin, a key scaffolding protein.[2] This interaction stabilizes and enhances the formation of the β-catenin "destruction complex," which consists of Axin, Glycogen Synthase Kinase 3β (GSK3β), Adenomatous Polyposis Coli (APC), and β-transducin repeat-containing protein (β-TrCP).[1]
The enhanced activity of this complex, particularly GSK3β, leads to the phosphorylation and subsequent ubiquitination-mediated proteasomal degradation of two critical oncoproteins: β-catenin and Ras.[3] By promoting the degradation of both proteins, this compound effectively downregulates the transcriptional activity of the Wnt pathway and simultaneously blocks the proliferative signals from the Ras-ERK pathway.[1][4]
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. embopress.org [embopress.org]
- 4. A Ras destabilizer this compound overcomes the resistance of EGFR tyrosine kinase inhibitor in KRAS-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
KYA1797K: A Comparative Review of IC50 Values and Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the half-maximal inhibitory concentration (IC50) of the small molecule inhibitor KYA1797K across different studies. This document outlines the experimental data, details the underlying methodologies, and visualizes its mechanism of action within relevant signaling pathways.
This compound is recognized as a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[1] It functions by directly binding to the RGS (Regulator of G-protein Signaling) domain of axin, a key component of the β-catenin destruction complex.[2][3] This interaction enhances the formation of the destruction complex, leading to the activation of GSK3β.[2] Activated GSK3β then phosphorylates both β-catenin and Ras, marking them for ubiquitination and subsequent proteasomal degradation.[1][3] This dual-targeting mechanism effectively suppresses cancer cell growth, particularly in colorectal cancers (CRC) harboring mutations in both APC and KRAS genes.[2][4]
Comparative Analysis of this compound IC50 Values
The inhibitory activity of this compound has been quantified in different experimental contexts, revealing distinct IC50 values depending on the targeted pathway and assay method. The following table summarizes the key findings from various studies.
| Target Pathway/Interaction | IC50 Value | Cell Line / System | Assay Method | Reference |
| Wnt/β-catenin Signaling | 0.75 µM | HEK293 | TOPflash Assay | [1][2][5][6][7] |
| PD-1/PD-L1 Interaction | 94 ± 4.2 μM | Cell-free / Co-transfected cells | FRET Assay | [1] |
Detailed Experimental Protocols
Wnt/β-catenin Inhibition Assay (TOPflash)
The IC50 of this compound against the Wnt/β-catenin pathway was determined using a TOPflash reporter assay.[7] This cell-based assay quantitatively measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of β-catenin.
Experimental Workflow:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in appropriate media.[8] The cells are then co-transfected with the TOPflash plasmid, which contains TCF/LEF binding sites upstream of a luciferase reporter gene, and a Renilla luciferase plasmid as a control for transfection efficiency.[8][9]
-
Compound Treatment: Following transfection, the cells are treated with varying concentrations of this compound.[10]
-
Luciferase Activity Measurement: After a defined incubation period, cell lysates are prepared, and the luciferase activity is measured using a luminometer. The firefly luciferase signal from the TOPflash reporter is normalized to the Renilla luciferase signal.[8][9]
-
IC50 Calculation: The normalized luciferase activities are plotted against the corresponding concentrations of this compound. The IC50 value, representing the concentration at which 50% of the Wnt/β-catenin signaling is inhibited, is then calculated from the dose-response curve.[1]
PD-1/PD-L1 Interaction Assay (FRET)
A Förster Resonance Energy Transfer (FRET) assay was utilized to investigate a potential off-target effect of this compound on the interaction between PD-1 and PD-L1.[1]
Experimental Workflow:
-
Assay Principle: This assay measures the proximity of two fluorescently labeled molecules. In this context, cells are co-transfected with vectors expressing PD-1 and the downstream signaling molecule SHP-2, each fused to a different fluorescent protein. The binding of extracellular PD-L1 to PD-1 brings the two fluorescent proteins into close proximity, resulting in a FRET signal.[1]
-
Compound Inhibition: The assay is performed in the presence of various concentrations of this compound.[1]
-
Signal Detection: The FRET signal is measured using a Spectramax i3 microplate reader. A decrease in the FRET signal indicates inhibition of the PD-1/PD-L1 interaction.[1]
-
IC50 Determination: The dose-dependent inhibition of the FRET signal is plotted, and the IC50 value is determined by fitting the data to a dose-response curve using software such as GraphPad Prism.[1]
Signaling Pathway and Mechanism of Action
This compound's primary mechanism of action involves the modulation of the β-catenin destruction complex. The following diagram illustrates the signaling cascade affected by this compound.
Caption: this compound binds to Axin, activating GSK3β and promoting β-catenin and Ras degradation.
References
- 1. A Potential Off-Target Effect of the Wnt/β-Catenin Inhibitor this compound: PD-L1 Binding and Checkpoint Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. embopress.org [embopress.org]
- 4. Small molecule-induced simultaneous destabilization of β-catenin and RAS is an effective molecular strategy to suppress stemness of colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KYA 1797K | β-catenin | Tocris Bioscience [tocris.com]
- 6. allgenbio.com [allgenbio.com]
- 7. selleckchem.com [selleckchem.com]
- 8. jcancer.org [jcancer.org]
- 9. Active β-Catenin Signaling Is an Inhibitory Pathway for Human Immunodeficiency Virus Replication in Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibition of Wnt signaling through activation of casein kinase 1α - PMC [pmc.ncbi.nlm.nih.gov]
KYA1797K: A Novel Approach to Overcoming EGFR Tyrosine Kinase Inhibitor Resistance
A Comparative Guide for Researchers and Drug Development Professionals
The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the emergence of resistance, both primary and acquired, remains a significant clinical challenge. This guide provides a comprehensive comparison of KYA1797K, a novel therapeutic agent, with other emerging strategies designed to overcome EGFR TKI resistance. We present a detailed analysis of its mechanism of action, supported by experimental data, and compare its performance with alternative therapies such as amivantamab and patritumab deruxtecan.
Mechanism of Action: this compound's Unique Approach
This compound offers a distinct strategy to counteract EGFR TKI resistance by targeting the Wnt/β-catenin signaling pathway to induce the degradation of Ras proteins.[1] Activating mutations in the KRAS gene are a common cause of intrinsic resistance to EGFR TKIs.[1] this compound functions by enhancing the formation of the β-catenin destruction complex, which leads to the subsequent degradation of both β-catenin and Ras.[2] This dual action effectively inhibits downstream signaling pathways, such as the Ras-ERK pathway, that drive tumor growth in KRAS-mutated NSCLC.[1]
Comparative Efficacy
This section provides a comparative overview of the efficacy of this compound and two alternative agents, amivantamab and patritumab deruxtecan, in treating EGFR TKI-resistant NSCLC. The data presented is compiled from various preclinical and clinical studies.
| Therapeutic Agent | Mechanism of Action | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| This compound | Wnt/β-catenin inhibitor, induces Ras degradation | Preclinical models of KRAS-mutated NSCLC | Data not available from clinical trials | Data not available from clinical trials |
| Amivantamab | EGFR-MET bispecific antibody | EGFR exon 20 insertion-mutated NSCLC (post-platinum chemotherapy) | 40%[3] | 8.3 months[3] |
| Osimertinib-resistant, chemotherapy-naive EGFR-mutated NSCLC (in combination with lazertinib) | 36%[4] | 4.9 months[4] | ||
| Patritumab Deruxtecan | HER3-directed antibody-drug conjugate | EGFR-mutated NSCLC with prior EGFR TKI therapy | 39%[5] | 8.2 months[5] |
| EGFR-mutated NSCLC post-TKI and platinum-based chemotherapy | 29.8% | 5.5 months[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of scientific findings. Below are representative protocols for assays commonly used to assess the efficacy of agents like this compound.
Cell Viability (MTT) Assay
This assay is used to measure the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Seeding: Plate NSCLC cells (e.g., NCI-H1650, NCI-H460) in a 96-well plate at a density of 3 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 5 µM, 25 µM) or a vehicle control (DMSO) for the desired duration (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 3 hours.
-
Solubilization: After incubation, carefully remove the media and add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for Protein Degradation
This technique is used to detect and quantify the levels of specific proteins, such as Ras and β-catenin, following drug treatment.
-
Cell Lysis: Treat NSCLC cells with this compound for the indicated time points. Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-pan-Ras, anti-β-catenin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities.
In Vivo Tumor Xenograft Model
Animal models are essential for evaluating the anti-tumor efficacy of novel compounds in a living organism.
-
Cell Implantation: Subcutaneously inject NSCLC cells (e.g., D-MT cell line harboring both APC and KRAS mutations) into the flanks of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Drug Administration: Administer this compound (e.g., 25 mg/kg) or a vehicle control intraperitoneally daily for a specified period (e.g., 28 days).
-
Tumor Measurement: Measure the tumor volume every few days using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. Tumor tissues can be further analyzed by immunohistochemistry or Western blotting.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in EGFR TKI resistance and the mechanism of action of this compound.
Caption: Simplified EGFR signaling pathway in NSCLC.
Caption: Overview of major EGFR TKI resistance mechanisms.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Immunohistochemistry and immunofluorescent staining of xenograft tissue samples [bio-protocol.org]
- 4. An evaluation of patritumab deruxtecan for the treatment of EGFR-mutated non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Patritumab Deruxtecan (HER3-DXd) in EGFR Inhibitor-Resistant, EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncologynewscentral.com [oncologynewscentral.com]
Safety Operating Guide
Navigating the Safe Disposal of KYA1797K: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and operational integrity. This guide provides essential, step-by-step procedures for the safe disposal of KYA1797K, a potent Wnt/β-catenin signaling inhibitor. Adherence to these guidelines will ensure the safety of laboratory personnel and compliance with institutional and regulatory standards.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier. The SDS contains detailed information regarding personal protective equipment (PPE), potential hazards, and emergency procedures.
General Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound in solid form or in solution.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to minimize inhalation exposure.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, contain the material with an absorbent pad or inert material. Clean the area with an appropriate solvent and dispose of the waste in a sealed, labeled container.
Step-by-Step Disposal Protocol for this compound
The disposal of this compound and its containers must be conducted in accordance with all applicable federal, state, and local regulations. The following is a general procedural guide:
-
Waste Identification and Segregation:
-
Unused or expired this compound should be treated as chemical waste.
-
Solutions containing this compound should be collected in a designated, properly labeled, and sealed waste container. Do not mix with other incompatible waste streams.
-
Contaminated materials, such as pipette tips, tubes, and gloves, should be collected in a separate, clearly labeled hazardous waste container.
-
-
Waste Container Labeling:
-
All waste containers must be clearly labeled with the full chemical name: "(5Z)-5-[[5-(4-nitrophenyl)-2-furanyl]methylene]-4-oxo-2-thioxo-3-thiazolidinepropanoic acid, monopotassium salt" and the CAS Number: 1956356-56-1.[1][2]
-
Indicate the concentration of this compound in solution, if applicable.
-
Include the appropriate hazard symbols as specified in the SDS.
-
-
Storage of Chemical Waste:
-
Store waste containers in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Ensure the storage area is cool and dry to prevent degradation of the compound.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the this compound waste.
-
Provide the EHS or contractor with a detailed inventory of the waste, including the chemical name, quantity, and concentration.
-
Under no circumstances should this compound or its solutions be disposed of down the drain or in the regular trash.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound for easy reference in experimental planning and safety assessments.
| Property | Value |
| Molecular Weight | 442.5 g/mol [1] |
| IC₅₀ (Wnt/β-catenin) | 0.75 µM[3][4][5] |
| GI₅₀ (CRC cell lines) | 4.2 - 5 µM (for HCT15, DLD1, LoVo, and SW480 cells)[1] |
| Storage Temperature | Store at -20°C. For long-term storage of stock solutions (up to 6 months), -80°C is recommended.[3] |
| CAS Number | 1956356-56-1[1][2][4] |
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound is a potent and selective inhibitor of the Wnt/β-catenin signaling pathway.[3][4][5] In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, GSK3β, and CK1α phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[6] The binding of a Wnt ligand to its receptor complex leads to the disassembly of the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound exerts its inhibitory effect by binding directly to Axin, which enhances the formation of the β-catenin destruction complex and promotes the degradation of both β-catenin and Ras.[3][5]
Figure 1. Mechanism of this compound in the Wnt/β-catenin signaling pathway.
References
- 1. Wnt/β-catenin signaling: components, mechanisms, and diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Wnt/β-Catenin Signaling | Cell Signaling Technology [cellsignal.com]
- 4. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 5. Wnt/β-catenin mediated signaling pathways in cancer: recent advances, and applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Wnt/β-Catenin Signaling Pathway in Skin Carcinogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Personal protective equipment for handling KYA1797K
For Researchers, Scientists, and Drug Development Professionals
This document provides critical safety and logistical information for the handling of KYA1797K, a potent Wnt/β-catenin signaling inhibitor. Adherence to these guidelines is essential to ensure personal safety and maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
Given that this compound is a cytostatic compound, it is imperative to use appropriate personal protective equipment to prevent exposure through inhalation, skin contact, or ingestion.[1][2][3] The following PPE is mandatory when handling this compound in solid or solution form:
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with powder-free nitrile or latex gloves.[1] | Prevents skin contact and absorption. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from splashes of solutions or airborne particles of the solid compound. |
| Body Protection | A disposable, solid-front, back-closure gown with long sleeves and elastic cuffs. | Prevents contamination of personal clothing.[4] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder form outside of a certified chemical fume hood or biological safety cabinet to prevent inhalation.[1] | Minimizes the risk of inhaling the powdered compound. |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Reconstitution:
-
All manipulations involving solid this compound should be conducted in a certified chemical fume hood or a Class II biological safety cabinet to minimize aerosolization.[1]
-
Use a dedicated set of calibrated pipettes and disposable, filtered pipette tips.
-
When preparing stock solutions, slowly add the solvent to the vial containing the solid this compound to avoid generating dust.
-
This compound is soluble in DMSO.[5] For in vivo studies, further dilution in vehicles like corn oil may be necessary.[5]
2. In Vitro Experiments:
-
When treating cells in culture, add the this compound solution dropwise to the medium away from the cell layer to ensure even distribution and minimize direct high-concentration exposure to the cells.
-
All cell culture work with this compound should be performed in a biological safety cabinet.
-
Incubators containing cells treated with this compound should be clearly labeled.
3. In Vivo Experiments:
-
For animal studies, this compound has been administered via intraperitoneal (i.p.) injection.[5]
-
Use appropriate animal handling and restraint techniques to minimize the risk of needlestick injuries.
-
All animal procedures should be performed in accordance with approved institutional animal care and use committee (IACUC) protocols.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, pipette tips, and vials, should be disposed of as cytotoxic waste.[4] These items should be placed in a clearly labeled, sealed, and puncture-proof container.
-
Liquid Waste: Aqueous waste containing this compound should be collected in a designated, sealed waste container and disposed of as hazardous chemical waste according to institutional guidelines.
-
Sharps: Needles and syringes used for injections must be disposed of in a designated sharps container immediately after use without recapping.[4]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on published research.
| Parameter | Value | Cell Lines/Model | Reference |
| IC50 (TOPflash assay) | 0.75 µM | HEK293 cells | [5] |
| GI50 | 4.2 - 5 µM | SW480, LoVo, DLD1, HCT15 cells | |
| In Vitro Concentration | 25 µM | HEK293, SW480, LoVo, DLD1, HCT15 cells | [5] |
| In Vivo Dosage | 20-25 mg/kg | D-MT colorectal cancer mouse xenograft model |
Experimental Protocols
In Vitro Cell Proliferation Assay (MTT Assay):
-
Seed cells (e.g., SW480, HCT15) in a 96-well plate at a density of 3 x 10³ cells/well and allow them to adhere overnight.[5]
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.[5]
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 590 nm using a microplate reader.
Visualizations
This compound Handling Workflow
Caption: Workflow for the safe handling of this compound.
This compound Mechanism of Action in the Wnt/β-catenin Signaling Pathway
Caption: this compound promotes degradation of β-catenin and Ras.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
